Product packaging for 1-methyl-2-phenyl-1H-pyrrole(Cat. No.:CAS No. 938-37-4)

1-methyl-2-phenyl-1H-pyrrole

Cat. No.: B1610632
CAS No.: 938-37-4
M. Wt: 157.21 g/mol
InChI Key: RLAVWVJZAAVVPL-UHFFFAOYSA-N
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Description

The Pyrrole (B145914) Core as a Privileged Scaffold in Chemical Sciences

The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental building block in the realm of chemical sciences. nih.govresearchgate.net Its electron-rich nature and ability to participate in various chemical reactions make it a versatile scaffold for the synthesis of a wide array of organic molecules. nih.govmdpi.com The pyrrole nucleus is a common feature in numerous natural products, including heme, chlorophyll, and vitamin B12, highlighting its crucial role in biological systems. scispace.comalliedacademies.orgalliedacademies.org This prevalence in nature has inspired chemists to utilize the pyrrole framework in the design and synthesis of novel compounds with diverse applications. researchgate.netnih.gov

The significance of the pyrrole scaffold extends to medicinal chemistry, where it is found in a number of approved drugs. nih.gov For instance, drugs like Sunitinib, an anticancer agent, and Atorvastatin, a cholesterol-lowering medication, incorporate the pyrrole moiety. mdpi.com The ability of the pyrrole ring to be readily functionalized allows for the fine-tuning of a molecule's biological activity, making it a highly sought-after component in drug discovery programs. mdpi.commdpi.com

Beyond pharmaceuticals, pyrrole and its derivatives are integral to materials science. scispace.comthieme-connect.de They serve as monomers for the production of conducting polymers, such as polypyrrole, which have applications in electronics, sensors, and other advanced technologies. nih.gov The unique electronic properties of the pyrrole ring also make it a valuable component in the development of dyes, photographic chemicals, and luminescent materials. scispace.comalliedacademies.org

Significance of N-Substituted Pyrroles in Organic and Medicinal Chemistry

The substitution pattern on the pyrrole ring nitrogen, known as N-substitution, significantly influences the properties and reactivity of the resulting molecule. The introduction of a substituent at the nitrogen atom can alter the electronic distribution within the aromatic ring, thereby affecting its chemical behavior and biological activity. researchgate.net N-substituted pyrroles are a prominent class of compounds in both organic synthesis and medicinal chemistry due to the diverse functionalities that can be introduced. researchgate.netscispace.com

Classic synthetic methods like the Paal-Knorr and Clauson-Kaas reactions are widely employed for the synthesis of N-substituted pyrroles, often involving the condensation of a dicarbonyl compound with a primary amine. mdpi.comresearchgate.netpensoft.net Modern synthetic strategies continue to be developed to provide more efficient and environmentally friendly routes to these valuable compounds. researchgate.net

In medicinal chemistry, N-substituted pyrroles are explored for a wide range of therapeutic applications. scispace.com The substituent on the nitrogen atom can play a crucial role in the molecule's interaction with biological targets. For example, the nature of the N-substituent can impact a compound's ability to inhibit enzymes or modulate receptor activity. nih.gov Research has shown that N-substituted pyrrole derivatives exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. scispace.comscispace.com

Overview of Research Trajectories for 1-Methyl-2-phenyl-1H-pyrrole and Related Derivatives

Research concerning this compound and its derivatives has followed several key trajectories, primarily focusing on their synthesis, chemical reactivity, and potential applications. The synthesis of this specific N-substituted pyrrole can be achieved through various methods, including palladium-catalyzed cross-coupling reactions. smolecule.com For instance, one documented method involves the reaction of 1-methyl-2-pyrrolecarboxylic acid with phenyl bromide in the presence of a palladium catalyst. smolecule.com

Investigations into the chemical reactivity of this compound and its derivatives have explored their utility as building blocks in organic synthesis. For example, derivatives such as methyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate have been shown to undergo reactions like Vilsmeier-Haack formylation, which introduces an aldehyde group onto the pyrrole ring. This functionalization opens up avenues for further chemical modifications and the synthesis of more complex molecules.

The applications of this compound derivatives have been explored in medicinal chemistry and materials science. smolecule.com In the context of medicinal chemistry, derivatives of this compound have been investigated for their potential biological activities. ontosight.ai For example, some derivatives have been synthesized and evaluated for their antimicrobial properties. scispace.com In materials science, the unique electronic properties of pyrrole derivatives make them of interest for applications in polymers and dyes. smolecule.com

Interactive Data Table: Properties of this compound and a Related Derivative

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Reactions
This compound C₁₁H₁₁N157.21Palladium-catalyzed cross-coupling
This compound-3-carboxylic acid C₁₂H₁₁NO₂201.22Esterification, Amidation, Decarboxylation smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N B1610632 1-methyl-2-phenyl-1H-pyrrole CAS No. 938-37-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2-phenylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-12-9-5-8-11(12)10-6-3-2-4-7-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAVWVJZAAVVPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480372
Record name 1H-Pyrrole, 1-methyl-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938-37-4
Record name 1H-Pyrrole, 1-methyl-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Methyl 2 Phenyl 1h Pyrrole and Its Advanced Precursors

Direct Synthetic Pathways to 1-Methyl-2-phenyl-1H-pyrrole

Direct methods aim to construct the target molecule in a highly efficient manner, often by forming a key carbon-carbon bond in the final step or by assembling the ring system with the desired substituents.

Palladium-Catalyzed Decarboxylative Cross-Coupling Reactions

A prominent method for the synthesis of this compound involves the palladium-catalyzed decarboxylative cross-coupling of 1-methyl-2-pyrrolecarboxylic acid with a phenyl halide. smolecule.comsigmaaldrich.com This approach is advantageous as it utilizes a stable carboxylic acid precursor and generates carbon dioxide as the only stoichiometric byproduct. wikipedia.org

The reaction proceeds by reacting 1-methyl-2-pyrrolecarboxylic acid with an aryl halide, such as phenyl bromide, in the presence of a palladium catalyst. smolecule.comsigmaaldrich.com Research by Forgione and colleagues has demonstrated the utility of this strategy for coupling various heteroaromatic carboxylic acids with aryl halides. researchgate.net Their work highlighted that N-methyl-2-pyrrolecarboxylic acid undergoes this transformation with higher efficiency compared to its N-aryl counterparts. researchgate.net The mechanism of such reactions is believed to involve the formation of a palladium carboxylate species, followed by decarboxylation and reductive elimination to yield the 2-arylpyrrole. wikipedia.org

Precursor 1Precursor 2Catalyst SystemKey FeaturesResult
1-Methyl-2-pyrrolecarboxylic acidPhenyl bromidePalladium catalystDecarboxylative couplingThis compound

Other Direct Cyclization and Annulation Strategies

Beyond decarboxylative coupling, other direct methods focus on forming the pyrrole (B145914) ring with the phenyl group already positioned. These can include various cyclization and annulation strategies.

One such powerful technique is the direct C-H arylation of 1-methylpyrrole (B46729). This method avoids the pre-functionalization required for traditional cross-coupling reactions. Studies have shown that palladium catalysts, particularly those supported by N-heterocyclic carbene (NHC) ligands, are effective for the direct arylation of pyrrole derivatives with aryl chlorides. nih.govbeilstein-journals.org To achieve selective C-2 arylation and prevent the formation of 2,5-diarylated products, a large excess of 1-methylpyrrole is often employed. beilstein-journals.org For instance, the coupling of 1-methylpyrrole with 2-chlorobenzonitrile (B47944) or 4-chlorobenzonitrile (B146240) using specific Pd-NHC complexes can produce the corresponding 2-aryl-1-methylpyrroles in high yields. beilstein-journals.org

Another approach involves annulation reactions. For example, sequential phosphine-catalyzed asymmetric [3+2] annulation and oxidative central-to-axial chirality transfer strategies have been developed to create axially chiral 2-arylpyrroles. wpmucdn.comresearchgate.net While these methods are primarily aimed at generating chiral molecules, the underlying principle of constructing the pyrrole ring from acyclic precursors is relevant. Similarly, other pyrrole syntheses, such as those involving the reaction of propargylic aziridines or the cyclization of α-amino carbonyl compounds with aldehydes, could potentially be adapted for the synthesis of this compound. organic-chemistry.orgmdpi.com

Strategies Involving Metalated 1-Methylpyrroles for C-2 Functionalization

An alternative to direct arylation is a two-step sequence involving the metalation of 1-methylpyrrole followed by reaction with a phenyl electrophile or a cross-coupling partner. This allows for regioselective functionalization at the C-2 position.

Lithiation Reactions of 1-Methylpyrrole and Subsequent Electrophilic Quenches

The C-2 proton of 1-methylpyrrole can be selectively removed by strong bases like organolithium reagents to form 2-lithio-1-methylpyrrole. This highly reactive intermediate can then be quenched with a suitable electrophilic phenyl source to introduce the phenyl group at the desired position. This classical organometallic approach provides a reliable route for C-2 functionalization.

Cross-Coupling Reactions Utilizing Organometallic Pyrrole Intermediates

Building on the concept of metalated pyrroles, various cross-coupling reactions can be employed. This typically involves converting the C-H bond at the 2-position of 1-methylpyrrole into a C-metal or C-metalloid bond, creating an organometallic pyrrole intermediate that can participate in well-established cross-coupling protocols like Suzuki or Stille reactions.

For example, 1-methylpyrrole can be converted into 1-methylpyrrole-2-boronic acid or its ester derivatives. This boronic acid derivative can then undergo a palladium-catalyzed Suzuki coupling with a phenyl halide (e.g., iodobenzene (B50100) or bromobenzene) in the presence of a base to yield this compound. This strategy is widely used for the formation of biaryl linkages.

Multicomponent Reaction Approaches for Pyrrole Scaffolds with Relevance to this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer an efficient pathway to complex molecules like substituted pyrroles. While a specific MCR for the direct one-pot synthesis of this compound might not be prominently documented, several established MCRs for pyrrole synthesis could be adapted.

For instance, a three-component coupling of amines, aldehydes, and nitroalkanes has been reported to yield pyrroles. scirp.org A variation of the Hantzsch pyrrole synthesis or the Paal-Knorr synthesis could also be envisioned. A plausible, though not explicitly cited, multicomponent approach could involve the reaction of methylamine (B109427), a 1,4-dicarbonyl compound precursor that would lead to a phenyl-substituted pyrrole ring, or a reaction involving an amine, a phenacyl halide, and a dicarbonyl compound. scirp.org For example, a DABCO-promoted reaction of an amine, pentane-2,3-dione, and a phenacyl bromide in water has been shown to produce substituted pyrroles. scirp.org By selecting methylamine as the amine component, this method could provide access to the this compound scaffold.

Reaction TypeReactant 1Reactant 2Reactant 3Catalyst/PromoterProduct Type
Hantzsch-typeα-halo ketoneβ-keto esterAmineBaseSubstituted pyrrole
Paal-Knorr1,4-dicarbonylPrimary amineAcid/HeatSubstituted pyrrole
DABCO-promotedPentane-2,3-dioneAminePhenacyl bromideDABCOSubstituted pyrrole

Sustainable and Eco-Friendly Synthetic Methodologies for Pyrrole Derivatives

The principles of green chemistry have driven the innovation of new synthetic routes for pyrrole derivatives, aiming to reduce waste, avoid hazardous solvents, and improve energy efficiency. Current time information in Bangalore, IN. These methodologies are broadly applicable and represent the current state-of-the-art for the synthesis of substituted pyrroles, including this compound.

Key green strategies include the use of alternative energy sources, such as microwave irradiation and ultrasound, which can dramatically reduce reaction times and increase yields. Current time information in Bangalore, IN.acs.org Moreover, the replacement of volatile and toxic organic solvents with greener alternatives like water, ethanol, or ionic liquids, or performing reactions under solvent-free conditions, is a cornerstone of these eco-friendly approaches. Current time information in Bangalore, IN.acs.org

Multi-component reactions (MCRs) are particularly noteworthy for their high atom economy and procedural simplicity, allowing for the construction of complex pyrrole structures in a single step. acs.orgairo.co.in Classic methods like the Paal-Knorr, Hantzsch, and Knorr syntheses are continually being adapted to greener conditions. Current time information in Bangalore, IN.pharmaguideline.com The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine (like methylamine for N-methylation), is a direct route to N-substituted pyrroles. pharmaguideline.comnih.gov

The development of novel catalytic systems is also crucial. Heterogeneous catalysts, such as molecular sieves, solid-phase organic acids like sulfamic acid, and various nanocatalysts, offer significant advantages, including ease of separation and the potential for recycling, thereby minimizing waste. acs.orgoup.comorganic-chemistry.org For instance, molecular sieves have been successfully employed as catalysts in the synthesis of aryl pyrrole derivatives from ketoximes, showcasing high yields and simplicity. oup.com Similarly, sulfamic acid has been used as an efficient, solid-phase catalyst for the one-pot synthesis of tetra-substituted pyrroles under solvent-free conditions. organic-chemistry.org

Table 1: Comparison of Green Synthetic Methodologies for Pyrrole Derivatives

Methodology Catalyst / Conditions Key Advantages Typical Yields Reference(s)
Microwave-Assisted Synthesis Various catalysts, often solvent-free Reduced reaction time, high yields Often >80% acs.org
Paal-Knorr Synthesis (Green) Bio-sourced organic acids (e.g., citric acid), ball milling Solventless, uses non-toxic, renewable catalysts Good to excellent acs.org
Molecular Sieve Catalysis Zeolite 3 Å, dichloromethane Mild conditions, high product yield 73-87% oup.com
Sulfamic Acid Catalysis Sulfamic acid (SA), solvent-free Recyclable solid acid catalyst, high efficiency High organic-chemistry.org
Glucose-Mediated Reductive Cyclization Glucose, one-pot multicomponent reaction Uses renewable biomass, high atom economy High nih.gov

Synthetic Routes to Complex Fused Systems Incorporating the 1-Methyl-2-phenylpyrrole Moiety

The 1-methyl-2-phenylpyrrole core serves as a valuable building block for the synthesis of more complex, polycyclic heterocyclic systems. These fused structures are of great interest in medicinal chemistry and materials science. airo.co.in Methodologies for constructing such systems often involve intramolecular cyclization or intermolecular cycloaddition reactions. airo.co.in

An important strategy involves the intramolecular cyclization of appropriately substituted pyrrole derivatives. For example, N-(ortho-alkynyl)aryl-pyrroles can undergo a copper-catalyzed tandem cyclization/migration reaction to produce ring-fused N-heterocycles like pyrrolo[1,2-a]quinolines. sci-hub.se In a specific instance, 2,5-dimethyl-1-(2-(phenylethynyl)phenyl)-1H-pyrrole was converted into 1,3-dimethyl-4-phenylpyrrolo[1,2-a]quinoline. sci-hub.se This demonstrates a powerful method for creating fused systems by forming new rings onto the pyrrole scaffold. Another approach is the iron-catalyzed intramolecular C(sp²)–N cyclization of 1-(N-arylpyrrol-2-yl)ethanone O-acetyl oximes, which yields pyrrolo[1,2-a]quinoxaline (B1220188) derivatives. acs.org

Cycloaddition reactions are another versatile tool for building fused architectures. The Diels-Alder reaction, a type of [4+2] cycloaddition, can be used to construct fused systems. airo.co.in For instance, 1-methyl-1H-pyrrole-2,5-dione has been studied in [4+2] cycloaddition reactions with furoic acid. researchgate.net Pyrrole derivatives can also participate as the diene or dienophile component. Furthermore, 1,3-dipolar cycloadditions are employed to create five-membered rings fused to the pyrrole. The reaction of mesoionic species, such as those generated from N-acyl-thiazolidine-4-carboxylic acids, with dipolarophiles can lead to the formation of chiral 1H-pyrrolo[1,2-c]thiazole derivatives. uc.pt Similarly, organocatalytic [6+2] cycloadditions of 2-methide-2H-pyrroles with aldehydes provide a route to 2,3-dihydro-1H-pyrrolizin-3-ols. acs.org

A notable example of forming a fused system is the synthesis of pyrrolo-indolizidine tricycles. This was achieved by reacting 2-[1-methyl-1-(pyrrolidin-2-yl)ethyl]-1H-pyrrole derivatives with cinnamaldehyde. The reaction proceeds via an intramolecular cyclization of an iminium ion intermediate with the nucleophilic β-position of the pyrrole ring. researchgate.net

Table 2: Examples of Synthetic Routes to Fused Systems from Pyrrole Derivatives

Starting Pyrrole Type Reaction Type Reagents / Catalyst Fused System Formed Reference(s)
N-(ortho-alkynyl)aryl-pyrrole Intramolecular Cyclization/Migration Cu(OTf)₂ Pyrrolo[1,2-a]quinoline sci-hub.se
1-(N-Arylpyrrol-2-yl)ethanone O-acetyl oxime Intramolecular C-N Cyclization Fe(acac)₃ / DBU Pyrrolo[1,2-a]quinoxaline acs.org
N-Alkyne-substituted pyrrole ester Electrophilic Intramolecular Cyclization Iodine (I₂) Pyrrolo[2,1-c] Current time information in Bangalore, IN.acs.orgoxazinone beilstein-journals.org
1H-Pyrrole-2-carbinol [6+2] Cycloaddition Chiral Phosphoric Acid 2,3-Dihydro-1H-pyrrolizin-3-ol acs.org
2-[1-Methyl-1-(pyrrolidin-2-yl)ethyl]-1H-pyrrole Intramolecular Iminium Ion Cyclization Cinnamaldehyde Pyrrolo-indolizidine researchgate.net
1H-Pyrrole-2,3-dione [4+2] Dipolar Cycloaddition DMAD, Pyridine Spiro[pyrido[2,1-b] Current time information in Bangalore, IN.acs.orgoxazine-2,3′-pyrrole] nih.gov

Spectroscopic Elucidation and Advanced Characterization of 1 Methyl 2 Phenyl 1h Pyrrole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy of 1-methyl-2-phenyl-1H-pyrrole in a deuterated chloroform (B151607) (CDCl₃) solvent provides distinct signals corresponding to the different sets of protons in the molecule. The analysis confirms the presence of the N-methyl group, the phenyl ring, and the three protons of the pyrrole (B145914) ring.

The phenyl group protons typically appear as a complex multiplet in the aromatic region of the spectrum, generally between δ 7.27 and 7.43 ppm. The N-methyl group gives rise to a sharp singlet at approximately δ 3.67 ppm, a characteristic chemical shift for methyl groups attached to a nitrogen atom within a pyrrole ring. spectroscopyonline.com

The three protons on the pyrrole ring (H-3, H-4, and H-5) present as distinct signals. Based on typical electronic environments and coupling patterns in 2-substituted 1-methylpyrroles, the H-5 proton, being adjacent to the nitrogen and in a position analogous to the alpha-position of pyrrole itself, is expected to be the most downfield of the three. The H-3 and H-4 protons, being in beta-like positions, appear further upfield. A representative dataset shows signals around δ 6.72 (singlet-like or triplet), δ 6.22 (multiplet), and δ 6.19 (multiplet) ppm. spectroscopyonline.com The precise assignment of these three protons often requires further analysis using two-dimensional NMR techniques.

Table 1: Representative ¹H NMR Chemical Shift Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
Phenyl-H 7.43 - 7.27 m
Pyrrole-H5 ~6.72 t
Pyrrole-H3 ~6.22 t
Pyrrole-H4 ~6.19 t
N-CH₃ 3.67 s

Data recorded in CDCl₃ at 400 MHz. spectroscopyonline.com (m = multiplet, t = triplet, s = singlet)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. While specific experimental data for this compound is not widely reported in the surveyed literature, the expected chemical shifts can be inferred from data on closely related analogues like 2-phenyl-1H-pyrrole and other N-methylated or phenylated pyrrole derivatives. wiley-vch.deresearchgate.net

The carbon atoms of the phenyl ring are expected to resonate in the typical aromatic region of δ 125-135 ppm. The carbon attached to the pyrrole ring (C-ipso) would appear as a quaternary signal. The N-methyl carbon is anticipated to have a chemical shift in the range of δ 34-38 ppm. researchgate.netipb.pt The pyrrole ring carbons (C-2, C-3, C-4, C-5) have characteristic shifts, with C-2 and C-5 (the alpha carbons) typically appearing further downfield than C-3 and C-4 (the beta carbons). The C-2 carbon, being substituted with the phenyl group, would be the most downfield of the pyrrole carbons.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (Pyrrole) > 130
C-ipso (Phenyl) 130 - 135
C-ortho, C-meta, C-para (Phenyl) 125 - 130
C-5 (Pyrrole) 120 - 125
C-3, C-4 (Pyrrole) 105 - 110
N-CH₃ 34 - 38

Predicted ranges are based on data from analogous compounds. wiley-vch.deresearchgate.netipb.pt

Advanced Two-Dimensional NMR Techniques

COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For this compound, it would confirm the connectivity of the pyrrole ring protons (H-3, H-4, H-5) and the protons within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each protonated carbon in the molecule by linking the assigned proton signals from the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons and for piecing together the molecular fragments. For instance, an HMBC spectrum would show a correlation from the N-methyl protons (at ~3.67 ppm) to the C-2 and C-5 carbons of the pyrrole ring, confirming the position of the methyl group. Correlations from the pyrrole protons to the phenyl carbons would solidify the connection between the two ring systems.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. The spectra arise from the vibrations of molecular bonds, which occur at characteristic frequencies.

For this compound, the IR and Raman spectra would be dominated by bands corresponding to the vibrations of the pyrrole ring, the phenyl ring, and the methyl group.

C-H Stretching: Aromatic C-H stretching vibrations from both the phenyl and pyrrole rings are expected in the region of 3000-3150 cm⁻¹. scialert.netscialert.net The aliphatic C-H stretching of the N-methyl group would appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic C=C stretching vibrations from the phenyl and pyrrole rings typically give rise to several strong to medium bands in the 1450-1610 cm⁻¹ region. scialert.netacgpubs.org

C-N Stretching: The C-N stretching vibrations of the N-methyl pyrrole moiety are expected in the 1250-1350 cm⁻¹ region.

Out-of-Plane Bending: The C-H out-of-plane (OOP) bending vibrations are particularly diagnostic. For the mono-substituted phenyl ring, strong bands are expected in the 690-770 cm⁻¹ region.

Table 3: Expected Characteristic Vibrational Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Ring
Aromatic C-H Stretch 3000 - 3150 Phenyl & Pyrrole
Aliphatic C-H Stretch 2850 - 2980 N-CH₃
Aromatic C=C Stretch 1450 - 1610 Phenyl & Pyrrole
C-N Stretch 1250 - 1350 Pyrrole
C-H Out-of-Plane Bend 690 - 770 Phenyl

Expected ranges based on general spectroscopic principles and data from analogous compounds. scialert.netscialert.netrsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and, through analysis of its fragmentation patterns, can offer valuable structural clues. Aromatic compounds like this compound are expected to show a prominent molecular ion peak due to the stability of the aromatic systems. libretexts.org

The fragmentation of this compound under electron ionization (EI) would likely involve several key pathways. A common fragmentation for N-methyl compounds is the loss of the methyl radical (•CH₃), leading to a fragment ion at [M-15]⁺. Another potential fragmentation pathway could involve the cleavage of the bond between the two rings or the fragmentation of the pyrrole ring itself, a behavior observed in related tetrazole-pyrrole systems which can lose N₂ or HN₃. lifesciencesite.com The phenyl group itself is quite stable and may appear as a prominent fragment ion at m/z 77 (C₆H₅⁺).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of a molecule. For this compound, with a molecular formula of C₁₁H₁₁N, the expected (calculated) exact mass of the molecular ion [M]⁺• is 157.08915 u. Experimental HRMS data confirms this, with a measured value of 157.08834 u, which is well within the accepted margin of error for such analyses. spectroscopyonline.com This data provides unequivocal confirmation of the compound's elemental formula.

Table 4: High-Resolution Mass Spectrometry Data for this compound

Ion Calculated m/z Found m/z Formula
[M]⁺• 157.08915 157.08834 C₁₁H₁₁N

Data obtained via Electron Ionization (EI+). spectroscopyonline.com

Electronic Absorption (UV-Vis) Spectroscopy

The electronic absorption spectra of this compound and its derivatives are characterized by multiple absorption bands in the ultraviolet (UV) region, typically between 200 and 400 nm. These absorptions correspond to electronic transitions within the molecule, primarily π → π* transitions associated with the conjugated system formed by the pyrrole and phenyl rings. The position (λmax) and intensity (molar absorptivity, ε) of these bands are influenced by the substitution pattern on both the pyrrole and phenyl rings, as well as the solvent used for analysis.

For instance, the UV spectrum of 1-methyl-2-phenyl-1H-pyrrol[2,3-d]pyridazin-4(5H)-one, a derivative, displays absorption maxima at 232.3 nm and 304.1 nm. scispace.com Another derivative, ethyl 1-methyl-2-chloro-5-phenyl-1H-pyrrole-3-carboxylate, shows absorption bands at 225.0 nm and 270.8 nm. scispace.com The electronic absorption spectra of N-phenylpyrrole and its para-substituted derivatives have been studied in various solvents to understand the resonance interaction between the pyrrole and phenyl moieties. optica.orgscispace.com Computational studies using time-dependent density functional theory (TD-DFT) have also been employed to calculate the electronic absorption spectra and have shown good agreement with experimental results. researchgate.net

The introduction of different functional groups can lead to significant shifts in the absorption maxima. For example, ethyl 1-methyl-2-formyl-5-phenyl-1H-pyrrole-3-carboxylate exhibits a more complex spectrum with multiple bands at 247.3 nm, 269.1 nm, 325.1 nm, and 340.5 nm. scispace.com This complexity arises from the influence of the formyl and carboxylate groups on the electronic structure of the molecule. The electronic absorption spectra of various p-substituted N-phenylpyrroles have been found to show bands in the 270-395 nm region, with the exact position depending on the electron-donating effect of the substituent. nih.gov

A study on 1-phenylpyrrole (B1663985) predicted the most intense absorption to be the S0 → S1 transition at 5.07 eV in a vacuum, corresponding to a wavelength of approximately 244.5 nm. researchgate.net The UV-Vis spectrum of the parent compound, 2-phenyl-1H-pyrrole, shows a maximum absorption around 275 nm. nist.gov

The following table summarizes the UV-Vis absorption data for this compound and some of its derivatives from the literature.

Compound Nameλmax (nm)Reference
1-Methyl-2-phenyl-1H-pyrrol[2,3-d]pyridazin-4(5H)-one232.3, 304.1 scispace.com
Ethyl 1-methyl-2-chloro-5-phenyl-1H-pyrrole-3-carboxylate225.0, 270.8 scispace.com
Ethyl 1-methyl-2-formyl-5-phenyl-1H-pyrrole-3-carboxylate247.3, 269.1, 247.2, 325.1, 340.5 scispace.com
Ethyl 1-methyl-5-phenyl-1H-pyrrole-3-carboxylate234.5, 282.5 scispace.com
1-(2-(1H-Pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea252, 305 mdpi.com

Chromatographic and Other Analytical Techniques for Purity Assessment and Structural Confirmation

A variety of chromatographic techniques are instrumental in the separation, purification, and purity assessment of this compound and its derivatives. These methods are often used in conjunction with spectroscopic techniques for comprehensive structural confirmation. researchgate.netcibtech.org

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pyrrole derivatives. pensoft.net Reversed-phase HPLC (RP-HPLC) with a C18 column is a common setup. For instance, a gradient UHPLC method has been developed for determining the chemical and physiological stability of pyrrole-containing ester derivatives using a BDS HYPERSIL C18 column with a mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer. oatext.com The detection is typically carried out using a UV-Vis detector at a wavelength determined from the compound's UV spectrum. pensoft.netoatext.com For example, in the stability testing of a pyrrole-based hydrazone, a diode array detector was set at 272 nm and 279 nm. nih.gov The progress of synthesis reactions for pyrrole derivatives is often monitored by HPLC. mdpi.com

Gas Chromatography (GC) is another valuable tool for the analysis of pyrrole derivatives, particularly for assessing their thermal stability and for the analysis of isomeric mixtures. oup.com The retention indices of various alkylpyrroles have been determined using GC, which aids in their identification. oup.com GC coupled with mass spectrometry (GC-MS) is a powerful combination for identifying and quantifying pyrrole derivatives and their impurities.

Thin-Layer Chromatography (TLC) is a simple and rapid technique frequently employed to monitor the progress of chemical reactions involving the synthesis of this compound and its derivatives. mdpi.comrsc.orgrsc.org By comparing the Rf values of the starting materials and the product spot, the completion of the reaction can be ascertained. For example, in the synthesis of methyl-2-[(3-cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetate, TLC was used to monitor the reaction. nih.gov

Column Chromatography is the standard method for the purification of synthesized pyrrole derivatives. mdpi.comrsc.org Silica gel is a commonly used stationary phase, and the mobile phase is selected based on the polarity of the compound to be purified. rsc.org For instance, flash chromatography on alumina (B75360) has been used to purify ethyl 1-methyl-1H-benzo[g]indole-3-carboxylate. scispace.com

The following table provides an overview of the chromatographic techniques and conditions reported for the analysis and purification of related pyrrole derivatives.

TechniqueStationary PhaseMobile Phase/EluentApplicationReference
UHPLCBDS HYPERSIL C18Acetonitrile/Phosphate buffer (pH 3.0)Stability testing of a pyrrole-containing ester derivative oatext.com
HPLCC18Acetonitrile/Phosphate buffer (pH 4.0)/MethanolStability determination of a pyrrole-containing hydrazone pensoft.net
GC--Analysis of isomeric alkylpyrroles and thermal stability assessment oup.com
TLCSilica gel 60 F254Dichloromethane/Methanol (9:1)Monitoring reaction progress mdpi.com
ColumnSilica gel-Purification of synthesized compounds rsc.org
FlashAluminaEthyl Acetate/Petroleum Ether (8:2)Purification of ethyl 1-methyl-1H-benzo[g]indole-3-carboxylate scispace.com

Reactivity Profiles and Chemical Transformations of 1 Methyl 2 Phenyl 1h Pyrrole

Electrophilic Substitution Reactions on the Pyrrole (B145914) Ring System

The high electron density of the pyrrole ring makes it significantly more reactive towards electrophiles than benzene. The nitrogen atom's lone pair is delocalized into the ring, activating all positions, particularly the α-carbons (C2 and C5), for electrophilic substitution.

In 1-methyl-2-phenyl-1H-pyrrole, the positions on the pyrrole ring exhibit distinct reactivities towards electrophiles. The substitution pattern is primarily dictated by the stability of the cationic intermediate (arenium ion) formed during the reaction.

C5 Position: This position is the most activated and sterically accessible for electrophilic attack. The positive charge in the arenium ion intermediate formed by attack at C5 can be delocalized over three carbon atoms and the nitrogen atom, leading to a highly stabilized structure. The presence of the methyl group on the nitrogen further enhances the electron-donating capacity of the heteroatom, thereby increasing the reactivity at this site. The phenyl group at the C2 position exerts a deactivating inductive effect and some steric hindrance, making the adjacent C3 position less favorable for substitution and further favoring attack at the C5 position. A notable example is the nitration of this compound, which selectively yields 1-methyl-2-nitro-5-phenylpyrrole nih.gov.

C3 and C4 Positions (β-positions): These positions are significantly less reactive towards electrophiles compared to the C5 position. Attack at the C3 or C4 position results in an arenium ion where the positive charge is delocalized over only two carbon atoms and the nitrogen atom, a less stable arrangement than that for C5 attack. Consequently, electrophilic substitution at the β-positions is generally not favored unless the more reactive C5 position is blocked.

C2 Position: This position is already substituted with a phenyl group, making further electrophilic substitution at this site highly unlikely due to steric hindrance and the presence of a more favorable reaction site at C5.

The general order of reactivity for electrophilic substitution on the pyrrole ring of this compound is: C5 >> C4 > C3 .

Reaction TypeReagentsExpected Major ProductReference
NitrationHNO₃/Ac₂O1-Methyl-5-nitro-2-phenyl-1H-pyrrole nih.gov
HalogenationNBS, NCS, Br₂, SO₂Cl₂5-Halo-1-methyl-2-phenyl-1H-pyrrole wikipedia.org
Vilsmeier-Haack FormylationPOCl₃, DMFThis compound-5-carbaldehyde organic-chemistry.orgresearchgate.netchemistrysteps.com
Friedel-Crafts AcylationAcyl halide, Lewis acid5-Acyl-1-methyl-2-phenyl-1H-pyrrole

Nucleophilic Reactivity and Additions

The electron-rich nature of the pyrrole ring makes it generally unreactive towards nucleophiles. Nucleophilic aromatic substitution is not a characteristic reaction of this compound unless the ring is activated by strong electron-withdrawing groups, which are not present in the parent molecule.

However, the proton on the methyl group can be abstracted by a strong base to form a carbanion, which can then act as a nucleophile. More significantly, while the pyrrole ring itself is not susceptible to nucleophilic attack, its reactivity can be altered. For instance, derivatives of this compound bearing electrophilic centers on their substituents can undergo nucleophilic reactions at those positions.

Derivatization Strategies of the Pyrrole and Phenyl Moieties

Direct C-H bond activation has emerged as a powerful tool for the derivatization of aromatic and heteroaromatic compounds, offering a more atom-economical alternative to traditional cross-coupling reactions. For this compound, C-H activation can be directed to either the pyrrole or the phenyl ring, depending on the catalyst and directing group employed.

Palladium-catalyzed C-H functionalization is a prominent method for this purpose researchgate.netnih.gov. Research has shown that N-phenyl and N-methylpyrroles can undergo β-selective C-H arylation, providing a route to functionalize the less reactive C3 and C4 positions acs.org. This strategy allows for the introduction of aryl groups at these positions, which is challenging to achieve through classical electrophilic substitution.

Furthermore, the phenyl ring of this compound presents ortho, meta, and para C-H bonds that can be selectively functionalized using appropriate directing groups and transition metal catalysts.

C-H Activation StrategyCatalyst/ReagentsPotential Product
β-C-H Arylation of Pyrrole RingRhodium catalyst, Aryl iodide3-Aryl-1-methyl-2-phenyl-1H-pyrrole
ortho-C-H Arylation of Phenyl RingPalladium catalyst, Directing group, Aryl halide1-Methyl-2-(2'-arylphenyl)-1H-pyrrole

The haloform reaction is a classic transformation of methyl ketones into carboxylic acids. This reaction can be employed as a derivatization strategy for this compound following an initial acylation step. A plausible synthetic route would involve the Friedel-Crafts acylation of this compound at the C5 position to introduce an acetyl group, yielding 1-(1-methyl-5-phenyl-1H-pyrrol-2-yl)ethan-1-one. Subsequent treatment of this methyl ketone with a halogen in the presence of a base would induce the haloform reaction, resulting in the formation of 1-methyl-5-phenyl-1H-pyrrole-2-carboxylic acid.

Other transformations of the carbonyl group in the acetylated derivative can lead to a variety of other functionalized molecules. For instance, the ketone can be reduced to an ethyl group via Clemmensen or Wolff-Kishner reduction, or it can be converted into other functional groups through reactions such as aldol condensation or Wittig olefination.

Oxidation and Reduction Chemistry of the Pyrrole Ring and Substituents

The pyrrole ring in this compound can undergo both oxidation and reduction, although these reactions can sometimes lead to complex product mixtures due to the ring's sensitivity.

Reduction: The pyrrole ring can be reduced to a pyrrolidine (B122466) ring through catalytic hydrogenation. The hydrogenation of N-methylpyrrole to N-methylpyrrolidine has been documented, suggesting that this compound would likely undergo a similar transformation to yield 1-methyl-2-phenylpyrrolidine mtak.hu. Under more vigorous conditions, the phenyl ring may also be reduced to a cyclohexyl ring.

The Birch reduction, which employs an alkali metal in liquid ammonia with an alcohol, is a method for the partial reduction of aromatic rings nrochemistry.comadichemistry.comwikipedia.org. For electron-deficient pyrroles, the Birch reduction can lead to the formation of pyrroline derivatives nih.govresearchgate.net. While this compound is not strongly electron-deficient, this method could be applicable to its derivatives that contain electron-withdrawing groups.

Oxidation: The oxidation of pyrroles can be challenging to control and may result in polymerization or ring-opening. However, under controlled conditions with specific oxidizing agents, defined products can be obtained. For instance, oxidation with reagents like meta-chloroperoxybenzoic acid (m-CPBA) could potentially lead to the formation of an N-oxide or epoxidation of the pyrrole double bonds, followed by rearrangement to form hydroxylated products organic-chemistry.orgwikipedia.org. The presence of the phenyl group at the C2 position may influence the stability and reactivity of these intermediates.

TransformationReagents/ConditionsExpected Product
Catalytic HydrogenationH₂, Pd/C or PtO₂1-Methyl-2-phenylpyrrolidine
Birch Reduction (on electron-deficient derivatives)Li or Na, liquid NH₃, alcoholDihydropyrrole derivative
Oxidationm-CPBAN-oxide or hydroxylated pyrrole derivatives

Construction of Fused Heterocyclic Systems from this compound Precursors

The synthesis of fused heterocyclic systems from this compound necessitates the introduction of appropriate functional groups onto the pyrrole nucleus, typically at the 3 and 4 positions. These functionalized pyrroles then serve as versatile precursors for subsequent cyclization reactions to build the desired fused ring systems.

Synthesis of Pyrrolo[3,4-d]pyridazinone Derivatives

The construction of the pyrrolo[3,4-d]pyridazinone scaffold from a this compound starting material hinges on the initial introduction of two adjacent carbonyl functionalities, or their synthetic equivalents, at the C3 and C4 positions of the pyrrole ring. A common strategy to achieve this is through the preparation of a pyrrole-3,4-dicarboxylic acid derivative.

While direct difunctionalization of this compound can be challenging, a plausible synthetic route involves a multi-step sequence. This could begin with electrophilic substitution reactions to introduce functional handles. For instance, a double Vilsmeier-Haack reaction could potentially yield a this compound-3,4-dicarbaldehyde. researchgate.netijpcbs.comorganic-chemistry.orgchemistrysteps.comcambridge.org Subsequent oxidation of these aldehyde groups would provide the corresponding this compound-3,4-dicarboxylic acid.

Once the key dicarboxylic acid or its anhydride is obtained, the pyridazinone ring can be constructed by condensation with a hydrazine derivative. For example, reaction with hydrazine hydrate would lead to the formation of the fused pyridazinone ring system. researchgate.net The general reaction scheme is depicted below:

Scheme 1: General Synthesis of Pyrrolo[3,4-d]pyridazinone Derivatives

StepReactantsReagents and ConditionsProduct
1This compoundVilsmeier-Haack Reagents (e.g., POCl₃, DMF)This compound-3,4-dicarbaldehyde
2This compound-3,4-dicarbaldehydeOxidizing Agent (e.g., KMnO₄)This compound-3,4-dicarboxylic acid
3This compound-3,4-dicarboxylic acidHydrazine Hydrate6-Methyl-5-phenyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazin-1,4-dione

Detailed research findings on the synthesis of pyrrolo[3,4-d]pyridazinones often utilize pre-functionalized pyrroles, such as 1-substituted-2,5-dimethyl-3,4-pyrroledicarboxylic acid anhydrides, which upon reaction with hydrazines, yield the corresponding pyrrolo[3,4-d]pyridazinone derivatives. clockss.org Although the direct synthesis from this compound is not explicitly detailed in readily available literature, the synthetic principles remain applicable.

Formation of Pyrano[3,4-b]pyrrol-7(1H)-one Frameworks

The synthesis of pyrano[3,4-b]pyrrol-7(1H)-one frameworks from this compound also requires initial functionalization of the pyrrole ring at the 3 and 4 positions. A plausible approach involves the introduction of an ester group at the 3-position and a functional group at the 4-position that can participate in a subsequent cyclization to form the pyranone ring.

A potential synthetic strategy could involve the Friedel-Crafts acylation of this compound to introduce a carbonyl group at the 3-position. acs.orgnih.gov Subsequent functionalization at the 4-position, for instance, through a Vilsmeier-Haack reaction, could introduce a formyl group. ijpcbs.comorganic-chemistry.orgchemistrysteps.comcambridge.org This difunctionalized intermediate could then undergo a series of transformations, including reduction of the formyl group to a hydroxymethyl group and subsequent intramolecular cyclization to form the lactone ring of the pyranopyrrolone system.

Alternatively, a more convergent approach involves the use of pyrrole precursors already bearing the necessary functionalities. For instance, the Sonogashira-Hagihara cross-coupling of a 3-bromo-1H-pyrrole-2-carboxylate with a terminal alkyne, followed by an iodine-mediated cyclization, has been shown to produce 4,5-disubstituted pyrano[3,4-b]pyrrol-7(1H)-ones. clockss.orgcrossref.orgnii.ac.jp Adapting this methodology to a this compound core would require the synthesis of the corresponding 3-bromo-4-functionalized derivative.

Table 1: Key Intermediates in the Synthesis of Fused Heterocyclic Systems

Target HeterocycleKey Intermediate from this compound
Pyrrolo[3,4-d]pyridazinoneThis compound-3,4-dicarboxylic acid or its anhydride
Pyrano[3,4-b]pyrrol-7(1H)-oneThis compound-3-carboxylate-4-acetic acid or similar derivative

Polymerization and Oligomerization Studies Involving this compound Monomers

The presence of the pyrrole ring in this compound allows it to serve as a monomer for the synthesis of conducting polymers and oligomers. Both chemical and electrochemical oxidative polymerization methods are commonly employed for the synthesis of polypyrroles.

Electrochemical Polymerization:

Electropolymerization is a widely used technique for the synthesis of conductive polymer films. rsc.orgresearchgate.net The process involves the oxidation of the monomer at the surface of an electrode, leading to the formation of radical cations which then couple to form polymer chains. For N-substituted pyrroles, such as this compound, electropolymerization can be carried out in various organic solvents containing a suitable supporting electrolyte. mdpi.com The properties of the resulting polymer film, such as conductivity and morphology, are influenced by factors including the solvent, electrolyte, current density, and the nature of the substituent on the pyrrole ring. While specific studies on the electropolymerization of this compound are not extensively documented, the general principles of N-substituted pyrrole polymerization are applicable. mdpi.com

Chemical Oxidative Polymerization:

Chemical oxidative polymerization involves the use of a chemical oxidizing agent, such as iron(III) chloride (FeCl₃) or ammonium persulfate ((NH₄)₂S₂O₈), to initiate the polymerization of the pyrrole monomer in a suitable solvent. researchgate.netresearchgate.netmdpi.comnih.gov The reaction proceeds through the formation of radical cations and subsequent coupling. The phenyl substituent at the 2-position of the pyrrole ring may influence the polymerization process and the properties of the resulting polymer due to steric and electronic effects.

Oligomerization Studies:

Studies on the oligomerization of related monomers, such as 1-methylpyrrole (B46729) and 1-phenylpyrrole (B1663985), provide insights into the potential behavior of this compound. The formation of oligomers of these monomers has been initiated by a heterogeneous electron transfer step at the interface of two immiscible electrolyte solutions, leading to the formation of a radical cation of the monomer in the organic phase. This suggests that similar mechanisms could be involved in the oligomerization of this compound.

Table 2: Summary of Polymerization Methods for Pyrrole Monomers

Polymerization MethodDescriptionKey Parameters
Electrochemical PolymerizationPolymer film is grown on an electrode surface through anodic oxidation of the monomer.Applied potential/current, solvent, electrolyte, monomer concentration.
Chemical Oxidative PolymerizationA chemical oxidant is used to initiate polymerization in solution.Oxidant type and concentration, solvent, temperature, monomer concentration.

Theoretical and Computational Investigations of 1 Methyl 2 Phenyl 1h Pyrrole and Its Analogs

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of molecules. These methods, particularly those based on density functional theory (DFT), provide a robust framework for analyzing the structure and properties of 1-methyl-2-phenyl-1H-pyrrole.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to determine the optimized molecular geometries and predict the stability of various organic compounds. For pyrrole (B145914) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are employed to compute structural parameters such as bond lengths and angles. ajchem-a.com

Studies on related phenylpyrrole systems have shown that the planarity of the molecule can be influenced by substituents. For instance, in 2-phenylpyrrole, different computational methods predict varying degrees of torsion between the phenyl and pyrrole rings in the neutral state. scispace.com The introduction of a methyl group at the N1 position in this compound is expected to influence this dihedral angle. The stability of different conformers can be evaluated by comparing their relative Gibbs free energies, with the lowest energy conformer representing the most stable structure. tandfonline.com

Table 1: Representative Calculated Geometrical Parameters for Pyrrole Derivatives

Parameter Pyrrole (Reference) 2-Phenylpyrrole (Calculated)
C2-C3 Bond Length (Å) ~1.38 Varies with method
C3-C4 Bond Length (Å) ~1.42 Varies with method

Note: Specific values for this compound require dedicated computational studies.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. ossila.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity and stability. wikipedia.org A smaller gap generally suggests higher reactivity and a greater ease of electronic excitation. wuxiapptec.com

The HOMO represents the ability of a molecule to donate an electron, while the LUMO indicates its capacity to accept an electron. irjweb.com The energy of the HOMO-LUMO gap can be correlated with the wavelengths of light a compound absorbs, which can be experimentally measured using UV-Vis spectroscopy. schrodinger.com Computational methods like DFT can accurately predict these energy gaps, providing insights into the electronic transitions within the molecule. For instance, a larger HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity. irjweb.com

Table 2: Conceptual Understanding of HOMO-LUMO Properties

Orbital Description Implication for Reactivity
HOMO Highest energy molecular orbital containing electrons. Associated with electron-donating ability.
LUMO Lowest energy molecular orbital without electrons. Associated with electron-accepting ability.

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap often correlates with higher reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface. nih.gov

In an MEP map:

Red and yellow regions indicate negative electrostatic potential, signifying areas of high electron density. These are susceptible to electrophilic attack. researchgate.net

Blue regions denote positive electrostatic potential, corresponding to areas of low electron density or electron-poor regions. These are prone to nucleophilic attack. researchgate.netresearchgate.net

By analyzing the MEP map of this compound, one can identify the electron-rich areas, likely around the nitrogen atom and the π-system of the pyrrole and phenyl rings, and any electron-deficient regions. This information is critical for understanding its intermolecular interactions and chemical reactivity. nih.gov

Fukui functions provide a more quantitative method for predicting the reactivity of different sites within a molecule. researchgate.net Derived from conceptual DFT, these functions describe the change in electron density at a specific point in the molecule when the total number of electrons is altered. researchgate.net

There are three main types of Fukui functions:

f+(r): For nucleophilic attack (addition of an electron).

f-(r): For electrophilic attack (removal of an electron).

f0(r): For radical attack.

By calculating these functions for each atom in this compound, the most probable sites for nucleophilic and electrophilic reactions can be determined. The dual descriptor, which is related to the difference between the nucleophilic and electrophilic Fukui functions, can offer an even more precise identification of reactive sites. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound, particularly the rotation around the single bond connecting the phenyl and pyrrole rings, can be investigated through conformational analysis and molecular dynamics (MD) simulations. These methods explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. copernicus.org

MD simulations, in particular, provide a dynamic picture of the molecule's behavior over time, accounting for thermal motions and solvent effects. nih.gov By simulating the trajectory of the molecule, researchers can determine the relative populations of different conformers and the timescales of their interconversion. mdpi.com This information is crucial for understanding how the molecule's shape influences its interactions and reactivity in a realistic environment. Accelerated MD techniques can be employed to enhance the sampling of conformational space, allowing for the observation of rare events like significant conformational changes. nih.gov

Spectroscopic Property Prediction through Computational Methods (NMR, IR, UV-Vis)

Computational methods are extensively used to predict various spectroscopic properties, which can then be compared with experimental data to confirm molecular structures.

NMR Spectroscopy: Predicting ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. nih.govnih.gov Methods like DFT can provide reasonably accurate predictions of chemical shifts. doaj.org More advanced approaches, including machine learning models trained on large datasets of experimental and computed spectra, are continuously improving the accuracy of these predictions. nih.govdoaj.org

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using methods like DFT. ajchem-a.com These calculated frequencies correspond to the peaks in an infrared (IR) spectrum. While there can be systematic errors in the calculated frequencies, they can often be corrected using empirical scaling factors, leading to good agreement with experimental IR spectra. arxiv.org Machine learning is also emerging as a powerful tool for predicting IR spectra. arxiv.orgmit.eduresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra, which are measured by UV-Vis spectroscopy. nih.gov These calculations provide information about the electronic transitions between molecular orbitals, including their energies (corresponding to absorption wavelengths) and intensities. chemrxiv.org The accuracy of these predictions can be benchmarked against experimental spectra to evaluate the performance of different computational methods. chemrxiv.org Machine learning models are also being developed to predict UV-Vis spectra directly from molecular structures. nih.govosti.govfigshare.com

Table 3: Computational Methods for Spectroscopic Prediction

Spectroscopy Computational Method Information Obtained
NMR DFT, Machine Learning Chemical shifts, coupling constants
IR DFT, Machine Learning Vibrational frequencies and intensities

| UV-Vis | TD-DFT, Machine Learning | Electronic transition energies and intensities |

Thermodynamic and Kinetic Assessments of Reactions Involving this compound

Thermodynamic and kinetic studies are crucial for understanding the stability, reactivity, and potential reaction pathways of a chemical compound. While specific experimental data for this compound is not extensively available, computational methods and data from analogous compounds offer significant insights.

Thermodynamic properties, such as the enthalpy of formation (ΔfH⦵), determine the intrinsic stability of a molecule. For instance, experimental and computational studies on related compounds like 1-methylpyrrole (B46729) provide a baseline for understanding the energetic properties of N-substituted pyrroles. osti.gov Similarly, experimental work on 3-(5-phenylpyrrol-2-yl)-propanoic acid offers data on the thermodynamic contributions of the phenyl-pyrrole scaffold. researchgate.net These studies involve techniques like combustion bomb calorimetry to experimentally determine enthalpies of formation, which can then be used to validate computational models. researchgate.net

Table 1: Illustrative Thermodynamic Data for Pyrrole Analogs

Compound Property Value Method
1-Methylpyrrole Standard Molar Enthalpy of Formation (gas, 298.15 K) 93.8 ± 1.3 kJ/mol Experiment/Calculation

Kinetic assessments focus on the rates of chemical reactions and the energy barriers that must be overcome. The activation energy (Ea) is a key parameter, representing the minimum energy required for a reaction to occur. wikipedia.org Computational methods, particularly Density Functional Theory (DFT), are frequently used to model reaction mechanisms and calculate activation energy barriers. For example, studies on the isomerization of N-substituted pyrazoles have demonstrated the ability to calculate activation Gibbs energies (ΔG‡) and compare them with experimental values derived from kinetic studies at various temperatures. nih.gov Such calculations can predict the feasibility of a reaction under specific conditions. For reactions involving pyrrole derivatives, the mechanism often involves electrophilic substitution or cycloaddition, and DFT calculations can elucidate the transition state structures and corresponding energy barriers for these pathways. youtube.com

Computational Studies on Intermolecular Interactions and Adsorption Mechanisms

The way this compound interacts with other molecules or surfaces is governed by intermolecular forces. These interactions are fundamental to its physical properties and its behavior in various environments, such as on catalyst surfaces or at the active site of a protein.

DFT is a primary tool for studying these interactions. Adsorption studies of pyrrole on metal surfaces, such as Mo(110), reveal key aspects of the binding mechanism. osti.govresearchgate.net Calculations show that pyrrole can adsorb in different orientations, with a parallel mode, where the π-system of the aromatic ring interacts with the surface, often being the most stable configuration. researchgate.net The adsorption energy, a measure of the interaction strength, has been calculated for pyrrole on Mo(110) to be in the range of -28.7 to -31.5 kcal/mol. researchgate.net The presence of substituents like the methyl and phenyl groups on the this compound molecule would be expected to influence these interactions through steric effects and increased van der Waals forces. dtu.dk

Table 2: Calculated Adsorption Energies for Pyrrole on Mo(110) Surface

Adsorption Configuration Adsorption Energy (kcal/mol) Computational Method
Parallel (µ3,η5-Pyr-0°) -28.7 to -31.5 DFT

Source: Data from DFT calculations of pyrrole adsorption. researchgate.net The phenyl and methyl substituents in this compound would modify these values.

Computational Approaches in Structure-Activity Relationship (SAR) Modeling for Bioactive Pyrroles

The pyrrole nucleus is a common scaffold in many biologically active compounds. researchgate.net Computational methods are integral to understanding the structure-activity relationships (SAR) of these molecules, guiding the design of new and more potent therapeutic agents. SAR modeling aims to correlate the structural features of a molecule with its biological activity.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a larger protein receptor. nih.gov This method is used to understand the binding mode of potential drugs and to estimate the strength of the interaction, often expressed as a docking score or binding energy. plos.org The goal is to identify ligands that fit well into the binding site of a target protein and form favorable interactions, such as hydrogen bonds and hydrophobic contacts.

For example, various fused pyrrole derivatives have been designed and evaluated as inhibitors of enzymes like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), which are important targets in cancer therapy. nih.gov In these studies, molecular docking is used to rationalize the observed inhibitory activities. The docking poses reveal key interactions, such as hydrogen bonds with specific amino acid residues (e.g., Met793 in EGFR) that are crucial for binding. nih.gov

Following docking, Molecular Dynamics (MD) simulations can be performed. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the ligand-receptor complex. This allows for an assessment of the stability of the predicted binding pose and a more refined calculation of the binding free energy. Methods like MM-GBSA (Molecular Mechanics with Generalized Born and Surface Area solvation) are often used to re-score docking poses and provide a more accurate estimate of binding affinity. mdpi.combiorxiv.org These calculations have shown good correlation with experimental activities, helping to discriminate between active and inactive compounds. mdpi.com

Table 3: Example of Molecular Docking and Binding Free Energy Calculations for Spindlin1 Inhibitors

Compound Docking Score (kcal/mol) MM-GBSA ΔG Bind (kcal/mol) In Vitro Activity (IC50, nM)
Active Inhibitor (A366) -11.37 -76.3 (mean for actives) 169
Inactive Derivative (1e) -11.28 -60.35 (mean for inactives) >10,000

Source: Data for A366 and its derivatives, which contain a pyrrolidine (B122466) moiety, targeting the Spindlin1 protein. mdpi.com This table illustrates how docking scores can be similar for active and inactive compounds, while binding free energy calculations (MM-GBSA) can provide better discrimination.

These computational tools are invaluable in modern drug discovery, enabling the rapid screening of virtual libraries of compounds and providing detailed insights into the molecular basis of ligand-target recognition, thereby accelerating the development of new bioactive pyrroles.

Medicinal Chemistry and Pharmacological Potential

The pyrrole ring system is a fundamental scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active natural products and synthetic compounds. rsc.orgrsc.org Its diverse applications stem from the pyrrole nucleus's ability to serve as a pharmacophore, contributing to the therapeutic efficacy of many drugs. nih.gov

Pyrrole as a Core Structure for Drug Discovery

The pyrrole scaffold is a privileged structure in drug discovery, forming the core of numerous commercially available and clinically significant medications. mdpi.comnih.gov Its five-membered aromatic ring containing one nitrogen atom can be readily functionalized, allowing for the synthesis of a vast library of derivatives with diverse biological activities. nih.gov This structural versatility enables medicinal chemists to modulate properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are crucial for optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile. nih.gov

The significance of the pyrrole moiety is evident in several FDA-approved drugs across various therapeutic areas. nih.govmdpi.com For instance, Atorvastatin, a leading cholesterol-lowering medication, features a polysubstituted pyrrole ring. mdpi.comeurekaselect.com In the realm of non-steroidal anti-inflammatory drugs (NSAIDs), compounds like Ketorolac and Tolmetin incorporate the pyrrole structure. mdpi.comnih.gov Furthermore, in oncology, Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy, is a notable example of a pyrrole-based drug. mdpi.comnih.gov The consistent presence of this heterocycle in successful therapeutic agents underscores its importance as a foundational element in the design and development of new drugs. rsc.orgnih.gov

Antimicrobial Activities: Antibacterial, Antifungal, and Antiviral Efficacy

Pyrrole derivatives have demonstrated a broad spectrum of antimicrobial activities, positioning them as promising candidates for combating infectious diseases. nih.govnih.govresearchgate.net Researchers have synthesized and evaluated numerous pyrrole-containing compounds, revealing their effectiveness against various pathogens, including drug-resistant strains. mdpi.comnih.gov

Antibacterial and Antifungal Efficacy Synthetic pyrroles and their fused heterocyclic forms have shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria. nih.govtandfonline.com Studies have reported activity against critical human pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.govresearchgate.net For example, certain 1,2,3,4-tetrasubstituted pyrrole derivatives exhibited antibacterial activity against Gram-positive bacteria that was comparable or superior to the standard antibiotic tetracycline. mdpi.com

In the realm of antifungal agents, pyrrole derivatives have been effective against yeasts like Candida albicans and filamentous fungi such as Aspergillus fumigatus and Fusarium oxysporum. nih.govnih.gov Naturally occurring pyrroles, including Pyrrolnitrin and Pyoluteorin, are known for their broad-spectrum antifungal properties. eurekaselect.comnih.gov The fungicidal activity of these compounds has inspired the development of synthetic analogs with enhanced potency. rsc.org One study highlighted a 2,5-bis(guanidino-aryl)-1-methyl-1H-pyrrole derivative with a methyl substituent on the phenyl ring as being highly active against multiple Candida species. rsc.org

Antiviral Efficacy The antiviral potential of pyrrole derivatives has also been an active area of research. researchgate.netekb.eg Various compounds incorporating the pyrrole scaffold have been investigated for their activity against a range of viruses. For instance, pyrrolo[2,3-d]pyrimidine derivatives have shown considerable antiviral activity against Hepatitis C Virus (HCV) by targeting the NS5B RNA-dependent RNA polymerase, which is essential for viral replication. nih.gov Other studies have demonstrated the efficacy of novel pyrrole and pyrrolopyrimidine derivatives against gastroenteric viruses like Rotavirus and Coxsackievirus B4. nih.gov Additionally, certain pyrrole analogs have been reported to be active against Human Cytomegalovirus (HCMV) and Herpes Simplex Virus type I (HSV-1). rsc.orgekb.eg

Compound ClassTarget Organism/VirusObserved Activity
Substituted PyrrolesGram-positive bacteria (e.g., S. aureus)Potent antibacterial effect nih.govnih.gov
Substituted PyrrolesGram-negative bacteria (e.g., E. coli)Significant antibacterial activity nih.govnih.gov
Fused PyrrolesCandida albicansHigh antifungal efficacy nih.govnih.gov
Fused PyrrolesAspergillus fumigatusNotable antifungal activity nih.govnih.gov
Pyrrolo[2,3-d]pyrimidinesHepatitis C Virus (HCV)Inhibition of viral replication nih.gov
Pyrrolopyrimidine DerivativesRotavirus, Coxsackievirus B4Significant antiviral activity nih.gov
Pyrrole AnalogsHuman Cytomegalovirus (HCMV), Herpes Simplex Virus (HSV-1)Reported antiviral effects rsc.org

Understanding the mechanisms through which pyrrole derivatives exert their antimicrobial effects is crucial for developing more effective therapeutic agents. Research has pointed to several modes of action. One prominent mechanism involves the interaction of these compounds with microbial DNA. nih.govtandfonline.com This interaction can disrupt DNA replication and transcription processes, ultimately leading to cell death.

In the context of antibacterial activity, some novel pyrrole-containing compounds have been found to inhibit bacterial DNA gyrase and topoisomerase IV. mdpi.com These enzymes are essential for bacterial DNA replication, and their inhibition leads to potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains. mdpi.com Another approach has been the development of pyrrole-carboxamide hybrids designed as potential inhibitors of Escherichia coli DNA gyrase B. mdpi.com For antiviral agents, the mechanism can be highly specific; for example, certain pyrrolo[2,3-d]pyrimidine derivatives inhibit the Hepatitis C virus by targeting the NS5B RNA-dependent RNA polymerase, a key enzyme in the viral life cycle. nih.gov

Anti-inflammatory and Analgesic Effects

The pyrrole framework is a key component in several well-established non-steroidal anti-inflammatory drugs (NSAIDs), highlighting its importance in managing inflammation and pain. nih.govwisdomlib.org Marketed drugs such as tolmetin and ketorolac, which are pyrrole acetic acid derivatives, have been successfully used in the treatment of conditions like rheumatoid arthritis. rsc.org The anti-inflammatory and analgesic properties of these compounds are primarily attributed to their ability to inhibit the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.govnih.gov

Research continues to explore new pyrrole derivatives for enhanced anti-inflammatory activity. Studies on fused pyrrole compounds, such as pyrrolopyridines, have identified derivatives with promising in vivo anti-inflammatory effects, comparable to standard drugs like diclofenac. nih.govresearchgate.net The development of these novel agents aims to provide more effective and potentially safer alternatives for treating inflammatory conditions. researchgate.netdntb.gov.ua

The primary mechanism behind the anti-inflammatory effect of many pyrrole-based NSAIDs is the inhibition of cyclooxygenase (COX) enzymes. nih.govnih.gov COX enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for converting arachidonic acid into prostaglandins. nih.govmdpi.com While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, COX-2 is inducible and its expression is upregulated at sites of inflammation. nih.gov

Many traditional NSAIDs non-selectively inhibit both COX-1 and COX-2. nih.gov However, the inhibition of COX-1 is associated with gastrointestinal side effects. mdpi.com This has driven research towards developing selective COX-2 inhibitors, which can provide anti-inflammatory benefits with a better gastric safety profile. nih.gov Numerous studies have focused on synthesizing and evaluating pyrrole derivatives as selective COX-2 inhibitors. mdpi.comnih.gov For example, a series of 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone were found to inhibit the COX-2 isoform more effectively than the reference drug Meloxicam. mdpi.com Similarly, certain novel pyrrole derivatives and their cinnamic hybrids have been developed as dual COX-2/lipoxygenase (LOX) inhibitors, offering a multi-target approach to inflammation. mdpi.comnih.gov Research has identified specific pyrrole-cinnamate hybrids as potent COX-2 inhibitors, with IC50 values in the sub-micromolar range. mdpi.com

Compound/ClassTarget EnzymeIC50 Value / % InhibitionReference
Pyrrole-cinnamate hybrid 5COX-20.55 µM mdpi.com
Pyrrole 4COX-20.65 µM mdpi.com
Pyrrole-cinnamate hybrid 6COX-27.0 µM mdpi.com
N-pyrrole carboxylic acid derivative 4kCOX-2Higher activity than celecoxib acs.org
N-pyrrole carboxylic acid derivative 4hCOX-1Higher activity than celecoxib acs.org
Pyrrole 2COX-217% inhibition at 100 µM mdpi.com

Anticancer and Antiproliferative Properties

The pyrrole scaffold is a significant chemotype in the design of anticancer agents, with several pyrrole-based compounds being used in therapy or undergoing clinical investigation. nih.govnih.gov Functionalized pyrroles are key structures for designing protein kinase inhibitors, which have shown excellent antiproliferative potential. nih.gov Sunitinib, for example, is a multitargeted receptor tyrosine kinase inhibitor containing a pyrrole core and is used as a first-line treatment for advanced renal cell carcinoma. nih.gov

The antiproliferative activity of novel pyrrole derivatives has been evaluated against a variety of human cancer cell lines. mdpi.comnih.gov For instance, derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acids have been synthesized and screened for their effects on cancer cell survival and proliferation. mdpi.comnih.gov One such compound, cis-4m, demonstrated relatively high antiproliferative activity against the MDA-MB-231 breast cancer cell line. mdpi.com Another compound, trans-4k, showed promising activity against the A549 lung adenocarcinoma cell line. mdpi.com Furthermore, studies on 3-aroyl-1-arylpyrrole (ARAP) derivatives have identified compounds that potently inhibit tubulin polymerization, a critical process in cell division, leading to strong inhibition of cancer cell growth at nanomolar concentrations. nih.gov A new ligand, 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione, and its metal complexes have also been evaluated for their anticancer activities against human colon adenocarcinoma (HT29) and human lung (A549) cancer cell lines, with some complexes showing potential activity. mdpi.com

CompoundCancer Cell LineIC50 Value
cis-4mHT-29 (Colon)19.6 µM mdpi.com
cis-4mH1299 (Lung)25.4 µM mdpi.com
trans-4kA549 (Lung)11.7 µM mdpi.com
ARAP 33MCF-7 (Breast)50 nM nih.gov
ARAP 34MCF-7 (Breast)29 nM nih.gov
Manganese Complex (1)A549 (Lung)794.37 µM mdpi.com
Manganese Complex (1)HT29 (Colon)654.31 µM mdpi.com
Nickel Complex (3)HT29 (Colon)1064.05 µM mdpi.com

4 Advanced Applications and Biological Relevance of this compound and Pyrrole Derivatives

Pyrrole-containing compounds, including this compound and its analogs, represent a significant class of heterocyclic structures in medicinal chemistry. They are integral to numerous biologically active molecules and approved pharmaceuticals. researchgate.netmdpi.com The versatility of the pyrrole scaffold allows for the design and synthesis of derivatives with a wide array of pharmacological activities, targeting key biological pathways involved in various diseases. nih.govnih.gov

1 Target Identification in Cancer Cell Lines

Pyrrole derivatives have emerged as promising anticancer agents by interacting with several crucial molecular targets within cancer cells. nih.gov

Tubulin

A prominent mechanism of action for several pyrrole derivatives is the inhibition of tubulin polymerization. acs.org These agents disrupt the formation and function of microtubules, which are essential for cell division, leading to cell cycle arrest and subsequent cell death. mdpi.com

Specifically, 3-aroyl-1-arylpyrrole (ARAP) derivatives have been identified as potent inhibitors of tubulin assembly. acs.orgnih.gov These compounds bind to the colchicine site on β-tubulin, preventing the polymerization process. nih.gov Structure-activity relationship studies have shown that both the 1-phenyl ring and the 3-(3,4,5-trimethoxyphenyl)carbonyl moieties are crucial for potent activity. acs.orgnih.gov For instance, certain ARAP compounds demonstrated strong inhibitory effects on tubulin polymerization with IC₅₀ values in the low micromolar or even nanomolar range and were effective against multidrug-resistant cancer cell lines. nih.govnih.gov Similarly, cis-restricted analogs of combretastatin A-4 containing a pyrrole nucleus have been shown to exhibit potent anti-proliferative activities by inhibiting tubulin polymerization. mdpi.com

Table 1: Inhibition of Tubulin Polymerization by Select Pyrrole Derivatives

Compound Class Specific Derivative Example Target Effect Potency (IC₅₀)
3-Aroyl-1-arylpyrroles (ARAPs) Compound 28 Tubulin Inhibition of polymerization 0.86 µM nih.gov
3-Aroyl-1-arylpyrroles (ARAPs) Compound 22 Tubulin Inhibition of polymerization ≤2.5 µM nih.gov
Hydroxyphenyl derivatives Compounds 42-44 Tubulin Strong inhibition of polymerization Low micromolar range nih.gov

Protein Kinases

Functionalized pyrrole scaffolds are important chemotypes for designing protein kinase inhibitors, which play a critical role in cancer cell signaling pathways that control proliferation and survival. nih.govcancertreatmentjournal.com Pyrrolo[2,3-d]pyrimidine-based derivatives, in particular, have been developed as potent kinase inhibitors due to their structural resemblance to adenine, a component of ATP, allowing them to compete for the ATP-binding site on kinases. nih.gov

Pyrrole indolin-2-one is a key scaffold for kinase inhibitors that target receptor tyrosine kinases (RTKs) such as vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), crucial for tumor angiogenesis. cancertreatmentjournal.com Sunitinib, a multi-targeted RTK inhibitor containing a pyrrole moiety, is used in the treatment of various cancers. nih.govmdpi.com The pyrrole moiety in these inhibitors typically binds to the hydrophobic pocket of the ATP-binding site, and modifications to this ring can influence kinase selectivity and inhibitory activity. cancertreatmentjournal.com

Table 2: Pyrrole Derivatives as Protein Kinase Inhibitors

Compound Scaffold Example Drug Target Kinases Application
Pyrrole indolin-2-one Sunitinib VEGFRs, PDGFRs, KIT, FLT3 Advanced Renal Cell Carcinoma nih.govcancertreatmentjournal.commdpi.com
Pyrrole indolin-2-one Semaxanib (SU5416) VEGFRs, PDGFRs Anti-angiogenesis (clinical testing) cancertreatmentjournal.com
Pyrrole-based inhibitor Ulixertinib ERK1/2 MAPK pathway-dependent cancers nih.govresearchgate.net

DNA Polymerases

DNA polymerase inhibitors disrupt the process of DNA replication, which is fundamental for rapidly dividing cancer cells. patsnap.com While many compounds function as DNA polymerase inhibitors, specific research focusing on this compound or its close derivatives in this context is less prevalent than for tubulin or kinases. However, the broader class of pyrrolamides, such as congocidine and distamycin, are known to interfere with DNA-related processes. nih.gov For instance, certain pyrrolamide compounds have been identified as potent inhibitors of DNA gyrase, an enzyme crucial for DNA replication and repair in bacteria, suggesting a potential, though less explored, avenue for anticancer activity. nih.gov Additionally, pyrrolo[2,1-f]triazin-4-amino derivatives act as adenosine analogues that inhibit RNA-dependent RNA polymerase (RdRp), leading to premature termination of RNA transcripts, a mechanism vital in antiviral therapy that could conceptually be adapted for anticancer strategies. nih.gov

2 Mechanisms of Apoptosis Induction

The cytotoxic effects of many pyrrole-based anticancer agents culminate in the induction of apoptosis, or programmed cell death. nih.gov

Compounds that interfere with the microtubule network, such as the pyrrole-based carboxamides CA-61 and CA-84, induce a robust cell cycle arrest in the G2/M phase. mdpi.com This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway. mdpi.com Similarly, pyrrole analogs of combretastatin A-4 that inhibit tubulin polymerization have been shown to activate mitochondria-mediated apoptosis pathways. mdpi.com

Furthermore, some novel synthetic pyrrole derivatives have been shown to protect against neurotoxin-induced apoptosis by suppressing the expression of COX-2, reducing levels of prostaglandin E2 (PGE2), and inhibiting the production of reactive oxygen species (ROS) and lipid peroxidation. nih.gov In the context of cancer, inducing oxidative stress to trigger apoptosis is a common therapeutic strategy. The ability of pyrrole derivatives to modulate these pathways underscores their potential as apoptosis inducers. The development of new pyrrolo[2,3-d]pyrimidine derivatives has also focused on their ability to act as apoptosis inducers in various cancer cell lines. mdpi.com

5 Neurological and Psychiatric Applications

Derivatives of pyrrole have demonstrated significant potential in the treatment of neurological and psychiatric disorders by modulating key central nervous system targets.

1 Modulation of Serotonin Type 6 Receptor (5-HT6R) Activity

The serotonin type 6 receptor (5-HT₆R) is a promising target for treating cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia. nih.govresearchgate.net A scaffold-hopping approach led to the development of 2-phenyl-1H-pyrrole-3-carboxamide derivatives as novel 5-HT₆R ligands. acs.org

This modification from a more complex pyrroloquinoline scaffold to the simpler 2-phenyl-1H-pyrrole-3-carboxamide core shifted the functional activity from neutral antagonism to inverse agonism at the 5-HT₆R-operated Gs signaling pathway. nih.govresearchgate.net One particular compound, designated as compound 27, was identified as an inverse agonist of the 5-HT₆R at both the Gs and cyclin-dependent kinase 5 (Cdk5) signaling pathways. researchgate.netacs.org This compound exhibited high selectivity and metabolic stability. nih.gov The inverse agonist activity suggests that these compounds can inhibit the constitutive, or baseline, activity of the receptor, which is implicated in cognitive processes. researchgate.net

2 Cognition Enhancement and Neuroprotective Effects

The modulation of 5-HT₆R by 2-phenyl-1H-pyrrole derivatives has direct implications for cognitive function. nih.gov The inverse agonist compound 27 was shown to reverse scopolamine-induced memory decline in the novel object recognition test and displayed procognitive properties in the attentional set-shifting task in rats. researchgate.netacs.org These findings position 2-phenyl-1H-pyrrole-3-carboxamide as a valuable template for designing new cognition-enhancing agents. nih.gov

Beyond 5-HT₆R modulation, other pyrrole derivatives exhibit significant neuroprotective effects, primarily through antioxidant mechanisms. scilit.comresearchgate.net Neurodegenerative diseases often involve oxidative stress. scilit.com Certain pyrrole-based compounds have demonstrated potent neuroprotective and antioxidant properties in various in vitro models. scilit.comnih.gov For example, pyrrole-based hydrazones protected isolated rat brain synaptosomes against toxicity induced by 6-hydroxydopamine (6-OHDA), a neurotoxin used to model Parkinson's disease. nih.govnih.gov In SH-SY5Y neuroblastoma cells, these compounds showed strong protective effects against oxidative stress at low micromolar concentrations. scilit.comresearchgate.net The mechanism of this neuroprotection involves the suppression of reactive oxygen species (ROS) production and lipid peroxidation. nih.gov

3 Anticonvulsant Activity

The pyrrolidine-2,5-dione ring, a related saturated pyrrole structure, is a well-established pharmacophore for anticonvulsant activity. nih.gov Building on this, various N-substituted pyrrole and fused pyrrole derivatives have been synthesized and evaluated for their potential in treating epilepsy. nih.govresearchgate.net

A series of novel pyrrole[1,2-a]pyrazine derivatives displayed promising seizure protection in several animal models, including the maximal electroshock seizure (MES) and subcutaneous metrazol seizure (scMET) tests. nih.gov Their efficacy was found to be comparable to reference anticonvulsant drugs. nih.gov Interestingly, the mechanism of action for these compounds is likely not through the inhibition of voltage-dependent sodium channels, a common target for many antiepileptic drugs. nih.gov Additionally, pentacyclic benzodiazepine derivatives incorporating a pyrrole ring have been synthesized, with one compound (PBDT 13) exhibiting potent anticonvulsant, sedative, and anxiolytic effects, suggested to act via benzodiazepine receptors. mdpi.com

Advanced Applications and Biological Relevance of 1 Methyl 2 Phenyl 1h Pyrrole and Pyrrole Derivatives

6 Antihyperglycemic and Antidiabetic Potential

Pyrrole (B145914) and its derivatives have been investigated for their potential in managing diabetes mellitus, a chronic metabolic disorder characterized by hyperglycemia. nih.govnih.gov Several pyrrole-containing compounds have shown promising antihyperglycemic activity in preclinical studies. nih.govresearchgate.net

A series of pyrrole and pyrrolopyrimidine derivatives were examined for their in vivo antihyperglycemic effects, with several compounds showing activity equivalent to the standard drug Glimepiride. nih.govnih.gov The mechanism of action for some of these derivatives involves the inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin hormones like GLP-1, which are responsible for enhancing glucose-dependent insulin secretion. nih.govnih.govmdpi.com

For instance, a series of novel pyrrole-3-carboximidamide derivatives were designed as DPP-4 inhibitors. nih.gov Two compounds from this series, 5f and 5g, were particularly potent, with IC₅₀ values of 12.19 nM and 23.08 nM, respectively. nih.gov In vivo studies showed that compound 5g significantly decreased blood glucose in diabetic rats and was effective in an oral glucose tolerance test, with effects comparable to sitagliptin. nih.gov Other studies have identified pyrrole derivatives that inhibit α-amylase and α-glucosidase, enzymes responsible for the breakdown of carbohydrates, thereby delaying glucose absorption and lowering postprandial blood glucose levels. rsc.orgresearchgate.net

Table 3: Antidiabetic Activity of Select Pyrrole Derivatives

Compound Class Target Enzyme Most Potent Compound Example In Vitro Potency (IC₅₀) In Vivo Effect
Pyrrole-3-carboximidamides DPP-4 Compound 5f 12.19 nM nih.gov Not specified
Pyrrole-3-carboximidamides DPP-4 Compound 5g 23.08 nM nih.gov Significant decrease in blood glucose nih.gov
Pyrrole-2-carbonitriles DPP-4 Compound 3 0.004 µM mdpi.com Good efficacy in OGTT mdpi.com
Pyrrole-2-carbonitriles DPP-4 Compound 5 0.05 µM mdpi.com Reduction in blood glucose mdpi.com

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of lead compounds. For pyrrole derivatives, including scaffolds related to 1-methyl-2-phenyl-1H-pyrrole, these studies reveal how chemical modifications influence therapeutic effects. The pyrrole ring is a versatile scaffold found in many biologically active compounds, and its pharmacological profile can be fine-tuned by altering its substituents. nih.govnih.goveurekaselect.com

Key insights from SAR studies on bioactive pyrrole-based compounds include:

Substitution on the Phenyl Ring : In the context of 2-phenyl-1H-pyrrole-3-carboxamide derivatives developed as 5-HT6 receptor antagonists, substitutions on the 2-phenyl ring significantly impact affinity. For instance, introducing a fluorine atom can alter physicochemical and pharmacokinetic properties. acs.org The position of substituents is also critical; moving a chlorine atom or a methyl group from the C3 to the C2 position on the phenyl ring was found to decrease affinity for the 5-HT6R. acs.org

Modifications of the Pyrrole Core : The core pyrrole structure is a primary determinant of activity. Degrading a more complex 1H-pyrrolo[3,2-c]quinoline scaffold to a simpler 2-phenyl-1H-pyrrole-3-carboxamide significantly decreased affinity for the 5-HT6R, indicating the importance of the fused ring system for that specific target. acs.org However, this modification also shifted the compound's activity from neutral antagonism to inverse agonism. acs.org

Substituents on the Pyrrole Nitrogen : The N1 position of the pyrrole ring is a common site for modification to influence bioactivity. For certain pyrrole-based tubulin inhibitors, the N-acylhydrazone moiety, which can be considered a modification related to the N1 position, is a key pharmacophore. mdpi.com

Halogenation : For some pyrrole derivatives, the presence of halogens is pivotal for activity. An SAR analysis of certain pyrrolo[2,3-d]pyrimidines revealed that halogen atoms on the 4-anilino moiety were crucial for achieving dual inhibition of EGFR and AURKA kinases. nih.gov Similarly, in studies of streptopyrroles, monochloride-substituted derivatives showed more significant antibacterial activity than dichloride-substituted ones, suggesting that the inclusion of electron-withdrawing groups can modulate bioactivity. mdpi.com

These studies underscore that the biological activity of pyrrole compounds is highly dependent on the nature and position of substituents on both the pyrrole and adjacent aromatic rings.

Scaffold/Derivative ClassTargetKey SAR FindingReference
2-Phenyl-1H-pyrrole-3-carboxamide5-HT6 ReceptorSubstitution patterns on the 2-phenyl ring are critical for receptor affinity. acs.org
Pyrrolo[2,3-d]pyrimidinesEGFR/AURKA KinasePresence of halogens on the 4-anilino moiety is pivotal for dual inhibition. nih.gov
Marinopyrrole DerivativesAntibacterial (MRSA)The para-trifluoromethyl derivative of Marinopyrrole A shows significant antibacterial activity. mdpi.com
StreptopyrrolesAntibacterialMonochloride substitution leads to greater antibacterial activity than dichloride substitution. mdpi.com

Prodrug Design and Pharmacokinetic Considerations of Pyrrole-Based Compounds

Prodrug design is a strategic approach used to overcome undesirable physicochemical or pharmacokinetic properties of a pharmacologically active compound. ijpcbs.com This involves chemically modifying the active drug to form an inactive derivative that, once administered, is converted back to the parent drug in vivo through enzymatic or chemical transformation. ijpcbs.commdpi.com For pyrrole-based compounds, this strategy can be employed to enhance properties like aqueous solubility, membrane permeability, chemical stability, and site-specific drug delivery. mdpi.com

Pharmacokinetic Challenges with Pyrrole Compounds: Pyrrole-based drugs can face several pharmacokinetic hurdles:

Poor Aqueous Solubility : The aromatic and often lipophilic nature of many pyrrole derivatives can limit their solubility in water, making formulation for intravenous administration challenging.

Low Lipophilicity : Conversely, some derivatives may lack sufficient lipophilicity to efficiently cross biological membranes like the gastrointestinal tract or the blood-brain barrier.

Chemical Instability : The pyrrole ring can be susceptible to degradation under certain physiological conditions.

First-Pass Metabolism : Extensive metabolism in the liver after oral absorption can lead to low and variable bioavailability. ijpcbs.com

Prodrug Strategies for Pyrrole Derivatives: The chemical structure of this compound and related compounds offers several handles for prodrug modification:

Carrier-Linked Prodrugs : This is the most common approach, where the active drug is covalently linked to a carrier moiety. ijpcbs.com For pyrrole compounds, this could involve:

Ester or Amide Linkages : If the parent pyrrole molecule contains a carboxyl or amino group (or one is introduced), it can be converted into an ester or amide prodrug. These are often designed to be cleaved by esterase or amidase enzymes that are abundant in the body. mdpi.com

Phosphate (B84403) or Sulfate Esters : To improve aqueous solubility, a phosphate or sulfate group can be attached to a hydroxyl group on the pyrrole scaffold. These prodrugs are typically cleaved by phosphatase or sulfatase enzymes. mdpi.com

Improving Lipophilicity : To enhance absorption across lipid membranes, a lipophilic moiety can be attached. This is often achieved by forming an ester with a fatty acid. mdpi.com

Mutual Prodrugs : This strategy involves linking two synergistic drugs together. For instance, a pyrrole-based anti-inflammatory agent could be linked to another drug to enhance its efficacy or optimize its delivery to the target site. ijpcbs.com

By rationally designing prodrugs, the therapeutic potential of pyrrole-based compounds can be significantly enhanced, turning a promising but problematic lead compound into a viable clinical candidate. ijpcbs.com

Materials Science Applications

Development of Conductive Polymers and Organic Electronic Materials

Pyrrole and its derivatives, including this compound, are fundamental building blocks in the field of materials science, particularly for the development of organic electronic materials. researchgate.net The inherent π-electron-rich nature of the pyrrole ring makes it an excellent candidate for creating organic semiconductors. researchgate.netacs.org These materials are gaining attention for their potential use in a variety of electronic devices, including organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). researchgate.netacs.org

Polypyrrole, a polymer derived from the pyrrole monomer, is one of the most studied conductive polymers. It forms highly stable and flexible films that are electrically conducting. novapublishers.comresearchgate.net The electrical conductivity arises from the extensive delocalization of electrons along the polymer backbone, which is facilitated by the overlapping p-orbitals of the pyrrole units. novapublishers.com

The properties of pyrrole-based polymers can be tailored by modifying the pyrrole monomer. For example, attaching different side groups to the pyrrole ring can influence the polymer's solubility, processability, and electronic properties. nih.gov Solution-processable diketopyrrolopyrrole derivatives have been successfully synthesized and characterized as organic semiconductors for thin-film transistors. nih.gov While pyrrole systems have promising donor properties, challenges such as synthesis and stability in ambient conditions due to their high electron density have historically limited their application. researchgate.net However, computational modeling has helped in designing more stable materials without compromising their desirable electronic characteristics. researchgate.netacs.org

Application as Corrosion Inhibitors

Pyrrole derivatives have demonstrated significant efficacy as corrosion inhibitors, particularly for protecting metals like carbon steel in acidic environments. electrochemsci.orgrsc.org Corrosion is an electrochemical process that causes substantial economic losses, and organic inhibitors are a crucial tool for its mitigation. dergipark.org.tr The effectiveness of pyrrole compounds as corrosion inhibitors stems from their molecular structure. They contain nitrogen heteroatoms and π-electrons within the aromatic ring, which facilitate strong adsorption onto the metal surface. electrochemsci.org

This adsorption process forms a protective film that isolates the metal from the corrosive medium. researchgate.netjournal.fi The mechanism can involve both physisorption (electrostatic interactions) and chemisorption (covalent bond formation between the inhibitor and the metal). Studies have shown that the inhibition efficiency of pyrrole derivatives increases with their concentration but may decrease at higher temperatures. researchgate.netjournal.fi

For example, 5-(4-(1H-pyrrol-1-yl)phenyl)-2-mercapto-1,3,4-oxadiazole (PMO) was shown to have a high inhibition efficiency of 95% for mild steel in a 1.0 M HCl solution at a concentration of 0.005 M. journal.fi The adsorption of this compound on the steel surface was found to follow the Langmuir adsorption isotherm. journal.fi Theoretical studies using Density Functional Theory (DFT) have further elucidated the interaction between pyrrole inhibitors and metal surfaces, confirming the role of electron-donating heteroatoms and π-systems in the formation of the protective layer. dergipark.org.trnih.gov

Pyrrole DerivativeMetalCorrosive MediumMaximum Inhibition Efficiency (%)Reference
5-(4-(1H-pyrrol-1-yl)phenyl)-2-mercapto-1,3,4-oxadiazole (PMO)Mild Steel1.0 M HCl95.0 journal.fi
N2,N4-bis(4-(4-methoxyphenyl)thiazol-2-yl)-3,5-dimethyl-1H-pyrrole-2,4-dicarboxamide (MPTP)N80 Steel15% HCl98.1 researchgate.net
N2,N4-bis(4-(4-chlorophenyl)thiazol-2-yl)-3,5-dimethyl-1H-pyrrole-2,4-dicarboxamide (CPTP)N80 Steel15% HCl96.4 researchgate.net
A novel eugenol-derived pyrrole compoundMild Steel1.0 M HClEffective Inhibition Reported rsc.org

Precursors for Novel Functional Materials

The pyrrole scaffold is a versatile building block in synthetic chemistry, serving as a precursor for a wide array of more complex and functional materials. benthamdirect.comresearchgate.net Its applications extend across drug discovery, catalysis, and materials science. eurekaselect.combenthamdirect.comresearchgate.net The reactivity of the pyrrole ring allows for various chemical transformations, enabling the synthesis of highly substituted and functionalized molecules.

Compounds like this compound can be used as synthons or advanced intermediates in organic synthesis. researchgate.net The phenyl and methyl groups can be further functionalized, or the pyrrole ring itself can participate in reactions such as cycloadditions or electrophilic substitutions to build more intricate molecular architectures. The importance of pyrroles as precursors is growing steadily due to their excellent electronic properties, such as high-lying HOMO (Highest Occupied Molecular Orbital) energy levels, which are desirable for creating p-type semiconducting materials. researchgate.net

The synthesis of pyrrole derivatives has been a significant area of research, with numerous methods developed to create diverse pyrrole scaffolds. benthamdirect.comresearchgate.net These synthetic routes provide access to a vast chemical space, allowing chemists to design and create novel materials with tailored properties for specific applications, ranging from pharmaceuticals to advanced polymers. researchgate.netbenthamdirect.com

Role in Luminescence Chemistry and Optoelectronic Devices

Pyrrole derivatives play a significant role in luminescence chemistry and are being actively investigated for their application in optoelectronic devices. mdpi.com Certain pyrrole-based compounds exhibit fluorescence, a property that can be harnessed for use as molecular probes, biomarkers, or as active components in devices like organic light-emitting diodes (OLEDs). ua.pt

Pyrrole-based colorants are noted for their remarkable optical, thermal, and electrochemical stability. mdpi.com They can offer vivid colors and their wavelength absorption can be adjusted through chemical modification, making them robust materials for applications in optoelectronic devices and high-performance coatings. mdpi.com The development of conjugated polymers based on pyrrole, such as those incorporating the pyrrolo[3,2-b]pyrrole (DHPP) core, allows for the creation of materials with tailorable optoelectronic properties, enabling optical absorbances to be tuned across the visible spectrum. rsc.org This tailorability is crucial for designing materials suited for specific optical and electronic device applications. rsc.org

Pyrrole Derivative ClassKey Optical PropertyPotential ApplicationReference
1,2,4-TriphenylpyrrolesFluorescence emission is enhanced and red-shifted by electron-donating groups.Molecular probes, biomarkers ua.pt
Blue Pyrrole-based Colorants (BAPCP, HAPCP)High molar extinction coefficients (εmax > 1.0 × 10^4 L/mol·cm).Color filters for image sensors, high-performance coatings mdpi.com
Pyrrolo[3,2-b]pyrrole (DHPP) PolymersOptical absorbance can be tuned across the visible spectrum by varying aromatic units.Optical and electronic devices rsc.org

Catalysis and Industrial Applications

The pyrrole scaffold, a fundamental five-membered nitrogen-containing heterocycle, serves as a versatile building block in various industrial and catalytic applications. Its unique electronic properties and the ability to be readily functionalized at multiple positions make it a valuable component in the design of complex molecules. Derivatives of pyrrole, including N-substituted and phenyl-substituted variants, are particularly significant as intermediates and functional components in the synthesis of fine chemicals and in the development of advanced catalytic systems.

Incorporation into Ligands for Transition Metal Catalysis

While specific reports detailing the use of this compound as a primary ligand in transition metal catalysis are not prominent, the broader pyrrole framework is a key structural motif in the design of sophisticated multidentate ligands. These ligands coordinate with transition metals to form stable, catalytically active complexes for a variety of chemical transformations. The pyrrole nitrogen and adjacent carbon atoms can be functionalized to create powerful chelating agents that precisely control the electronic and steric environment of the metal center.

A significant class of such ligands are pyrrole-based pincer ligands. For example, nickel(II) complexes bearing a (2,5-{R₂PCH₂}₂C₄H₂N)⁻ (PNP) pincer ligand have been developed and employed in catalytic C–S cross-coupling reactions. acs.orgresearchgate.net These complexes effectively catalyze the coupling of various aryl iodides and thiols with good to excellent yields under relatively mild conditions. acs.org The robustness of the pyrrole core provides high stability to the catalyst, which is crucial for achieving efficient catalytic turnover. acs.orgresearchgate.net

Table 1: Nickel-Catalyzed C-S Cross-Coupling Using a Pyrrole-Based Pincer Ligand

Catalyst SystemAryl HalideThiolBaseSolventYieldReference
[NiCl(P₂PhPyr)]4-IodotolueneThiophenolKOHDMF99% acs.org
[NiCl(P₂CyPyr)]4-IodotolueneThiophenolKOHDMF99% acs.org
[NiCl(P₂tBuPyr)]4-IodotolueneThiophenolKOHDMF99% acs.org
[NiCl(P₂PhPyr)]4-IodoanisoleThiophenolKOHDMF99% acs.org

Beyond pincer ligands, other pyrrole derivatives are synthesized to act as ligands for metals with applications ranging from bioinorganic chemistry to materials science. For instance, a tridentate pyrrole-based ligand and its corresponding copper(II) and nickel(II) complexes have been synthesized to study catalytic water oxidation, a key process in artificial photosynthesis. researchgate.net In another application, a ligand derived from 1-methylpyrrole-2-acetate was synthesized and complexed with transition metals like manganese, iron, and zinc, with the resulting coordination compounds being evaluated for anticancer activity. nih.gov These examples underscore the utility of the pyrrole nucleus in creating tailored ligands that impart specific functions and reactivity to transition metal centers.

Use as Intermediates in Fine Chemical Synthesis (e.g., agrochemicals, dyes, perfumes)

The pyrrole ring is a privileged scaffold found in numerous high-value products. Pyrrole derivatives, including this compound and related structures, serve as critical intermediates in the multi-step synthesis of fine chemicals for diverse industries.

Agrochemicals

Pyrrole-based compounds have a significant impact on modern agriculture, forming the basis of several commercial pesticides. nih.gov The phenylpyrrole structural class is particularly important.

Insecticides and Acaricides : Chlorfenapyr is a prominent insecticide and acaricide derived from the pyrrole class. nih.govccspublishing.org.cn Its mode of action involves uncoupling oxidative phosphorylation, which disrupts energy production in pests. The synthesis of such compounds relies on the functionalization of a core pyrrole structure. nih.gov

Fungicides : The pyrrole scaffold is also present in potent fungicides used for crop protection. nih.gov Fludioxonil and Fenpiclonil are two commercial fungicides that are structurally phenylpyrrole derivatives. nih.govccspublishing.org.cn They work by interfering with fungal cell signaling pathways, thereby inhibiting spore germination and mycelial growth. nih.gov The development of new agrochemicals often involves the synthesis and screening of novel pyrrole derivatives to find compounds with improved efficacy and better environmental profiles. nih.govacs.org

Table 2: Examples of Pyrrole-Based Agrochemicals

Compound NameAgrochemical TypeCore StructureReference
ChlorfenapyrInsecticide, AcaricidePhenylpyrrole nih.govccspublishing.org.cn
FludioxonilFungicidePhenylpyrrole nih.govccspublishing.org.cnnih.gov
FenpiclonilFungicidePhenylpyrrole nih.govccspublishing.org.cn

Dyes and Pigments

Pyrrole derivatives are central to a class of high-performance pigments known as diketopyrrolopyrroles (DPP). frontiersin.orgwikipedia.org These materials are prized for their brilliant colors, high stability to light and heat, and strong color strength. frontiersin.orgrsc.org

The core of a DPP dye is a bicyclic, fused pyrrole system: 2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione. wikipedia.org This central unit is typically flanked by two aromatic groups. The synthesis generally involves the reaction of an aromatic nitrile with a dialkyl succinate in the presence of a strong base. nih.gov DPP pigments were first commercialized in the 1980s and are widely used in demanding applications such as automotive paints, high-end plastics, and printing inks. frontiersin.orgnih.gov More recently, their excellent electronic properties have led to their use in organic electronics, including organic field-effect transistors (OFETs) and photovoltaic devices. frontiersin.orgnih.gov

Table 3: Diketopyrrolopyrrole (DPP) Dyes

FeatureDescriptionReference
Core Structure2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione wikipedia.org
Key PropertiesHigh photostability, thermal stability, strong color, high charge carrier mobility frontiersin.org
Primary ApplicationsAutomotive paints, inks, plastics, organic electronics, fluorescent probes frontiersin.orgwikipedia.orgrsc.org

Perfumes and Fragrances

In the fragrance industry, heterocyclic compounds, including pyrrole derivatives, are valued for their potent and unique odor profiles. perfumerflavorist.comperfumerflavorist.com They are often used as intermediates to create aroma chemicals that can impart specific notes to a fragrance composition. For example, certain pyrrole compounds can contribute savory or roasted aromas. google.com

A key challenge with some simple aroma chemicals is their high volatility, which causes their scent to dissipate quickly. To address this, pyrrole derivatives are used as intermediates to synthesize more complex fragrance precursors. researchgate.net For instance, 2,5-dimethyl-N-pyrroleacetic acid can be synthesized and then esterified with fragrance alcohols like vanillin or ethyl maltol. researchgate.net These resulting pyrrole esters are less volatile and are designed to release the characteristic aroma components upon heating, making them suitable for applications in tobacco or processed foods. researchgate.net Another example is N-(2-furfuryl)-pyrrole, which is used in trace amounts to enhance and add naturalness to woody, green, and citrus fragrance compositions. google.com

Table 4: Pyrrole Derivatives in the Fragrance Industry

Compound/IntermediateApplication/Odor ProfileReference
N-(2-furfuryl)-pyrroleEnhances woody, green, and citrus notes; rounds off harsh notes google.com
Pyrrole Esters (e.g., from 2,5-dimethyl-N-pyrroleacetic acid)Less volatile fragrance precursors that release aroma on heating researchgate.net
Various Pyrrole CompoundsContribute to savory, roasted sensations google.com

Future Perspectives and Emerging Research Directions for 1 Methyl 2 Phenyl 1h Pyrrole

Advancements in Asymmetric Synthesis and Chiral Pyrrole (B145914) Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development, and the pyrrole scaffold is a key target for these efforts. mdpi.com Future research will likely focus on the development of novel catalytic asymmetric methods to produce chiral derivatives of 1-methyl-2-phenyl-1H-pyrrole. A significant area of advancement is the catalytic asymmetric Paal–Knorr reaction, which has been successfully used to create axially chiral arylpyrroles with high yields and excellent enantioselectivity. rsc.orgacs.org The application of combined-acid catalytic systems, utilizing both a Lewis acid and a chiral phosphoric acid, is a key strategy for achieving effective enantiocontrol in these reactions. acs.org

Furthermore, iridium-catalyzed asymmetric allylic dearomatization represents another promising route to generate complex spiro- and polycyclic pyrrole derivatives from simple pyrrole precursors. researchgate.net These advanced synthetic strategies could be adapted to introduce chirality to the this compound core, opening pathways to new chemical entities with stereospecific biological activities. The design and synthesis of novel chiral ligands and catalysts, a field that continuously evolves, will be instrumental in achieving high stereoselectivity for these transformations. researchgate.netims.ac.jp

Key Asymmetric Synthesis Strategies for Pyrrole Derivatives

Catalytic Method Type of Chirality Key Features Potential Application for this compound
Asymmetric Paal–Knorr Reaction Axial Chirality High yields, excellent enantioselectivity, use of chiral phosphoric acid catalysts. rsc.orgacs.org Synthesis of atropisomers by creating a chiral axis involving the phenyl group.
Iridium-Catalyzed Allylic Dearomatization Spirocyclic/Polycyclic Structures Creation of complex 3D structures from flat aromatic precursors. researchgate.net Generation of novel, sterically complex derivatives with potential biological activity.

Exploration of Novel Biological Targets and Therapeutic Areas

Pyrrole derivatives are recognized as privileged scaffolds in medicinal chemistry, appearing in numerous natural products and synthetic drugs. rsc.orgnih.govchemheterocycles.com The this compound framework and its analogs are ripe for exploration against a host of novel biological targets. Current research on related pyrrole structures provides a roadmap for future investigations.

For instance, functionalized pyrroles have shown significant potential as anticancer agents by inhibiting protein kinases. mdpi.com Derivatives could be designed to target specific kinases implicated in cancer, such as VEGFR or PDGFR. researchgate.net In the realm of neurodegenerative diseases, novel pyrrole-based compounds are being evaluated as multi-target agents for Alzheimer's disease. nih.gov By modifying the this compound scaffold, researchers could develop dual inhibitors of enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are key targets in Alzheimer's therapy. The antioxidant properties of some pyrrole derivatives also suggest their potential in mitigating oxidative stress, a factor in neurodegeneration. nih.gov

Moreover, the structural similarity of pyrroles to existing drugs opens avenues in other therapeutic areas. The development of pyrrole derivatives as neuroprotective agents that can suppress inflammatory pathways, such as the COX-2/PGE2 pathway, is an active area of research. nih.gov

Development of Next-Generation Materials based on Pyrrole Scaffolds

The pyrrole ring is a fundamental building block for a wide array of functional materials, particularly conducting polymers and organic semiconductors. tdl.org The oxidative polymerization of pyrrole leads to polypyrrole (PPy), an intrinsically conducting polymer with applications in electronics, sensors, and biomedicine. wikipedia.orgnih.govsigmaaldrich.com The this compound monomer offers a unique scaffold for creating new functional polymers. The phenyl substituent can be further functionalized to tune the electronic properties, solubility, and processability of the resulting polymer.

Future research is directed towards creating pyrrole-based porous organic polymers (POPs) and conjugated microporous polymers (CMPs). frontiersin.orgnih.gov These materials possess high surface areas, robust architectures, and tunable pore sizes, making them suitable for applications in gas storage, separation, and heterogeneous catalysis. frontiersin.org By using functionalized this compound as a monomer, next-generation POPs could be designed with tailored properties. For example, incorporating specific functional groups onto the phenyl ring could create active sites for catalysis or enhance proton conductivity for high-temperature fuel cell applications. nih.gov The development of pyrrole-based materials for organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), also remains a vibrant field of research. tdl.orgresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Pyrrole Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, from synthesis planning to drug discovery. nih.govnih.gov For this compound, these computational tools offer powerful new avenues for exploration. ML models are already being developed to predict the outcomes and yields of chemical reactions, including the synthesis of pyrroles. dntb.gov.uaresearchgate.net Such tools can significantly accelerate the optimization of synthetic routes to novel derivatives of this compound, saving time and resources. researchgate.net

In drug discovery, deep learning and other ML techniques are becoming indispensable for computer-aided drug design (CADD). frontiersin.org These models can predict the physicochemical properties and biological activities of virtual compounds, allowing for the rapid screening of large chemical libraries. eurekalert.org Researchers can use AI to design novel derivatives of this compound with enhanced affinity for specific biological targets or improved pharmacokinetic profiles. nih.gov For example, ML models can be trained on existing data for kinase inhibitors or neuroprotective agents to guide the design of new, potent pyrrole-based compounds. This data-driven approach moves the focus from trial-and-error synthesis to rational, predictive design. nih.gov

Applications of AI/ML in Pyrrole Research

Application Area AI/ML Tool/Technique Potential Impact on this compound Research
Reaction Prediction Random Forest, Neural Networks Predicts yields and optimal conditions for synthesizing new derivatives. dntb.gov.uaresearchgate.net
Drug Design Deep Neural Networks (DNNs), Support Vector Machines (SVMs) Designs molecules with desired biological activity and properties. frontiersin.orgnih.gov
Property Prediction Quantitative Structure-Activity Relationship (QSAR) Predicts solubility, toxicity, and bioactivity of novel compounds. eurekalert.org

| Materials Science | Generative Models | Designs new pyrrole-based polymers with targeted electronic or physical properties. |

Biocatalytic Approaches in Pyrrole Synthesis and Modification

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. researchgate.net The use of enzymes to catalyze the synthesis and modification of pyrroles is a rapidly emerging field. Enzymes such as α-amylase and transaminases have been successfully employed to synthesize substituted pyrroles under mild conditions. nih.govnih.gov For example, transaminases can mediate the key amination step in a biocatalytic equivalent of the classical Knorr pyrrole synthesis. nih.gov

Future research will likely focus on discovering and engineering new enzymes for the functionalization of the this compound core. Directed evolution and protein engineering techniques can be used to tailor enzymes for specific transformations, such as regioselective hydroxylation, acylation, or glycosylation of the pyrrole or phenyl ring. Laccase, for instance, has been shown to catalyze the polymerization of pyrrole into a conducting polymer, demonstrating the potential for enzymatic routes to pyrrole-based materials. nih.gov The development of chemoenzymatic cascades, where enzymatic steps are combined with traditional chemical reactions, will provide powerful and efficient pathways to complex and valuable derivatives of this compound. acs.org

Q & A

Basic Research Questions

Q. What established synthetic methodologies are effective for preparing 1-methyl-2-phenyl-1H-pyrrole, and how do reaction conditions influence yield?

  • Answer: The compound is synthesized via alkylation or condensation reactions. For example, 1-aroylmethylpyrroles (structurally related) are synthesized using 2-bromo-1-(2-aminophenyl)ethan-1-one and substituted pyrroles in DMF with potassium carbonate at 80°C . Reaction efficiency depends on solvent polarity, base strength, and substituent steric effects. Optimization may involve adjusting reaction time (e.g., reflux vs. ambient conditions) and catalyst loading.

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives, and how are spectral artifacts resolved?

  • Answer: 1^1H/13^13C NMR and HRMS are critical. For example, 1^1H NMR of 5-(4-methoxyphenyl)-1-methyl-1H-pyrrole-2-carbaldehyde shows distinct pyrrole proton couplings (e.g., J=4.1J = 4.1 Hz), while HRMS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 216.1019) . Artifacts from impurities or tautomerism are resolved via deuterated solvent exchange, 2D NMR (COSY, HSQC), or isotopic pattern analysis in HRMS.

Q. How is single-crystal X-ray diffraction applied to determine the molecular conformation of this compound derivatives?

  • Answer: Crystallization in solvents like ethanol or DCM yields suitable crystals. SHELX software refines structures using intensity data, resolving bond angles and torsional strains. For example, methyl 1H-pyrrole-2-carboxylate derivatives exhibit planar pyrrole rings with dihedral angles <20° relative to substituents . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts.

Advanced Research Questions

Q. What strategies address regioselectivity challenges in alkylating this compound derivatives?

  • Answer: Regioselectivity is influenced by electronic (e.g., directing groups) and steric factors. For example, electron-withdrawing substituents on the phenyl ring favor alkylation at the pyrrole β-position. Using bulky bases (e.g., LDA) or protecting groups (e.g., Boc) can mitigate overalkylation . Computational modeling (DFT) predicts reactive sites, guiding experimental design.

Q. How do structural modifications (e.g., halogenation, aryl substitution) impact the bioactivity of this compound derivatives?

  • Answer: Substituents alter electronic properties and binding affinity. For instance, 5-(4-chlorophenyl) derivatives show enhanced antimicrobial activity due to increased lipophilicity, while methoxy groups improve solubility for in vitro assays (e.g., enzyme inhibition) . SAR studies combine docking simulations (e.g., AutoDock) with cytotoxicity assays (MTT) to validate targets.

Q. How are contradictions between spectroscopic and chromatographic data resolved during purity assessment?

  • Answer: Discrepancies arise from co-eluting impurities or degradation. For example, GC-MS with polar columns (e.g., DB-5) separates volatile byproducts, while HPLC-DAD at 254 nm detects UV-active contaminants. Cross-validation with 1^1H NMR integration ratios (e.g., methyl vs. aromatic protons) quantifies purity . Stability studies under inert atmospheres prevent oxidative degradation.

Q. What computational tools predict the reactivity of this compound in catalytic cycles (e.g., C–H activation)?

  • Answer: DFT calculations (Gaussian, ORCA) model transition states for C–H bond cleavage. For Pd-catalyzed coupling, NBO analysis identifies charge distribution at the pyrrole nitrogen, guiding ligand design (e.g., phosphine ligands enhance metal coordination) . Experimental validation via kinetic isotope effects (KIE) confirms computational predictions.

Methodological Notes

  • Synthesis Optimization: Use DMF as a solvent for high-boiling reactions and K2_2CO3_3 as a mild base to minimize side reactions .
  • Crystallography: SHELXL refinement requires high-resolution data (≤1.0 Å) for accurate disorder modeling .
  • Data Validation: Cross-reference HRMS isotopic patterns (e.g., 79^{79}Br/81^{81}Br) with theoretical simulations (e.g., IsotopeFit) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.